6-Bromo-4-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMYGJJCOXPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646134 | |
| Record name | 6-Bromo-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-46-7 | |
| Record name | 6-Bromo-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-4-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-nitro-1H-indazole is a substituted indazole that serves as a key building block in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds developed as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, and potential biological relevance of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [4][5] |
| Molecular Weight | 242.03 g/mol | [4][5] |
| CAS Number | 885518-46-7 | [4][6] |
| Appearance | Powder, solid | [7] |
| Melting Point | Not available (related compound 6-Bromo-1H-indazole: 180-186 °C) | [8] |
| Boiling Point | Not available | |
| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and methanol.[1] | |
| pKa | Not available | |
| LogP (calculated) | Not available (related isomer 6-bromo-5-nitro-1H-indazole: 2.1) |
Synthesis of this compound
The primary synthetic route to this compound is through the regioselective nitration of 6-bromo-1H-indazole. The following protocol is a common method used for this transformation.
Experimental Protocol: Nitration of 6-bromo-1H-indazole
Objective: To synthesize this compound via electrophilic nitration.
Materials:
-
6-bromo-1-methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Water
-
Ethanol (for recrystallization, if necessary)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1-methyl-1H-indazole in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to control the temperature.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled to 0-5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-bromo-1-methyl-1H-indazole from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate of this compound should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. A final wash with a small amount of cold ethanol can also be performed.
-
Drying: Dry the purified product under vacuum to obtain 6-bromo-1-methyl-4-nitro-1H-indazole as a pale yellow solid.[9]
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.
Experimental Protocols for Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer (e.g., ESI-TOF or Quadrupole) via direct infusion or coupled with a liquid chromatography system.
-
Analysis: Determine the molecular weight by observing the molecular ion peak and confirm the presence of bromine by the characteristic isotopic pattern.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Instrumentation: Use an HPLC system with a suitable column (e.g., C18) and a UV detector.
-
Analysis: Develop a suitable gradient or isocratic method to separate the main compound from any impurities and determine the purity by calculating the area percentage of the peaks.
-
Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Derivatives of 6-bromo-1H-indazole have shown significant activity as inhibitors of various protein kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]
The 4-nitro group in this compound can be readily reduced to a 4-amino group, providing a key site for further functionalization to interact with the active site of target kinases.[9] The 6-bromo position offers another site for modification, often through cross-coupling reactions, to explore different regions of the kinase binding pocket.
Potential Signaling Pathway Involvement: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a key regulator of the cell cycle. Overexpression of PLK4 is observed in several types of cancer, making it an attractive target for anti-cancer drug development.[11] Indazole-based compounds have been identified as potent inhibitors of PLK4.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the generation of diverse libraries of compounds for drug discovery, particularly in the area of kinase inhibition for cancer therapy. This technical guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the direct biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole Derivatives [bldpharm.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. SDS of 6-Bromo-4-fluoro-1H-indazole, Safety Data Sheets, CAS 885520-23-0 - chemBlink [ww.chemblink.com]
- 6. guidechem.com [guidechem.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-4-nitro-1H-indazole molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies for 6-Bromo-4-nitro-1H-indazole. This compound is a substituted indazole, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at position 6 of the benzene ring, and a nitro group is at position 4.
The structure is confirmed by its Chemical Abstracts Service (CAS) number: 885518-46-7 .[1]
Molecular Structure Diagram
The following diagram illustrates the two-dimensional structure of this compound.
References
Spectroscopic and Spectrometric Analysis of 6-Bromo-4-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-Bromo-4-nitro-1H-indazole. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide outlines the structural characterization of the compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow for the analytical process.
Spectroscopic and Spectrometric Data Summary
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data from these analyses are presented in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~8.60 | s | 1H | H-5 |
| ~8.40 | s | 1H | H-3 |
| ~8.00 | s | 1H | H-7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C-7a |
| ~140.0 | C-4 |
| ~135.0 | C-3 |
| ~125.0 | C-5 |
| ~120.0 | C-6 |
| ~115.0 | C-7 |
| ~110.0 | C-3a |
Note: The ¹³C NMR data is predicted based on structure-property relationships and comparison with related nitro- and bromo-substituted indazoles.
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1610-1590 | Medium-Weak | C=C aromatic ring stretch |
| 1550-1530 | Strong | Asymmetric NO₂ stretch |
| 1490-1460 | Strong | C=N aromatic ring stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 241.95596 | [M+H]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |
| 263.93790 | [M+Na]⁺ | Sodium adduct. |
Note: This data is predicted.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis.
Solubility profile of 6-Bromo-4-nitro-1H-indazole in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 6-Bromo-4-nitro-1H-indazole in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this document outlines a predictive solubility profile based on the general characteristics of substituted indazoles and provides detailed experimental protocols for its quantitative determination. This guide is intended to be a valuable resource for researchers in chemistry and drug development, offering a foundational understanding for handling this compound in a laboratory setting.
Predicted Solubility Profile
Indazole derivatives are generally known to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The solubility in polar protic solvents like alcohols is expected to be moderate, while solubility in nonpolar solvents is likely to be low.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and potential for hydrogen bonding. DMSO is a powerful solvent for a wide range of organic compounds.[2] |
| Dimethylformamide (DMF) | High | Similar to DMSO, its strong polar nature effectively solvates polar functional groups. | |
| Acetonitrile (ACN) | Moderate | A less polar aprotic solvent compared to DMSO and DMF, but should still offer moderate solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate | Capable of hydrogen bonding, which should facilitate the dissolution of the indazole ring and nitro group. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |
| Water | Low to Insoluble | The presence of the nonpolar bromo-aromatic core is expected to significantly limit solubility in water, despite the presence of polar functional groups. | |
| Nonpolar | Dichloromethane (DCM) | Low to Moderate | Its moderate polarity may provide a balance for dissolving a molecule with both polar and nonpolar characteristics. |
| Ethyl Acetate | Low to Moderate | A moderately polar solvent that may offer some solubility. | |
| Toluene | Low | Pi-pi stacking interactions between the aromatic rings of the compound and toluene may contribute to a small degree of solubility. | |
| Hexane/Heptane | Insoluble | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, the isothermal shake-flask method is a widely accepted and recommended technique.[3] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in the solvent by comparing the analytical response of the sample to the calibration curve, taking into account the dilution factor.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust experimental framework for its quantitative measurement. Researchers are encouraged to use this information as a starting point for their work with this compound.
References
The Strategic Role of 6-Bromo-4-nitro-1H-indazole in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds. Its structural resemblance to purine enables indazole-based molecules to effectively interact with a wide array of biological targets, most notably protein kinases. Among the various substituted indazoles, 6-Bromo-4-nitro-1H-indazole has emerged as a critical and versatile synthetic intermediate. Its strategic substitution pattern provides a robust platform for the synthesis of complex molecules, particularly in the development of targeted therapies for oncology. This technical guide delves into the pivotal role of this compound, offering insights into its synthetic utility, detailed experimental protocols, and its application in the creation of potent kinase inhibitors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| CAS Number | 885518-46-7 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 180-185°C | [3] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol | [3] |
Synthetic Utility and Key Reactions
This compound serves as a key starting material for a variety of chemical transformations, primarily enabling the synthesis of highly functionalized indazole derivatives. The bromine atom at the 6-position and the nitro group at the 4-position are key handles for synthetic manipulation.
A common synthetic pathway involves the initial N-methylation of the indazole ring, followed by the reduction of the nitro group to an amine. This resultant 6-bromo-1-methyl-1H-indazol-4-amine is a crucial intermediate for the development of kinase inhibitors.
Experimental Protocols
1. N-Methylation of this compound
This procedure outlines the regioselective methylation at the N1 position of the indazole ring.
-
Reaction: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes. Iodomethane (1.5 equivalents) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
2. Reduction of the Nitro Group
This protocol describes the conversion of the 4-nitro group to a 4-amino group.
-
Reaction: To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents) are added. The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained for 2-4 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The celite pad is washed with ethanol. The filtrate is concentrated under reduced pressure to remove the ethanol.
-
Monitoring: The reaction progress is monitored by TLC.
Another established method for the reduction of the nitro group utilizes tin(II) chloride.
-
Reaction: In a round-bottom flask, this compound (10 mmol) and tin(II) chloride dihydrate (50 mmol) are suspended in ethanol (50 mL). Concentrated hydrochloric acid (20 mL) is added, and the mixture is stirred at room temperature before being heated to 60-70°C for 2-3 hours.[4]
-
Workup: The mixture is cooled in an ice bath and carefully neutralized with a concentrated sodium hydroxide solution to a basic pH (>8). The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
Monitoring: Reaction progress is monitored by TLC until the starting material is consumed.[4]
Application in Kinase Inhibitor Synthesis
The indazole core is a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases.[5][6] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[5] Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer.
Key Kinase Targets
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers. This makes it an attractive target for anticancer drug development. Several potent PLK4 inhibitors have been synthesized using indazole scaffolds derived from 6-bromo-1H-indazole.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Axitinib, a pan-VEGFR inhibitor that also shows activity against PLK4, is based on an indazole core.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases.[8]
Structure-Activity Relationship (SAR)
The strategic placement of substituents on the indazole ring, facilitated by starting with this compound, is crucial for achieving high potency and selectivity.
-
6-Bromo Position: The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse functionalities that can explore the solvent-exposed regions of the ATP-binding pocket.[5][9]
-
4-Amino Position: The amino group, obtained from the reduction of the nitro group, can be further functionalized to establish critical interactions within the kinase active site, thereby enhancing both potency and selectivity.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for a deeper understanding. The following diagrams illustrate a simplified signaling pathway and a general experimental workflow for kinase inhibitor discovery.
Caption: Simplified PLK4 signaling pathway and the inhibitory action of indazole-based compounds.
Caption: General experimental workflow for the discovery of kinase inhibitors starting from this compound.
Quantitative Data on Derived Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors derived from or structurally related to the indazole scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Activity (Cell Line) | IC₅₀ (µM) | Reference |
| K17 | PLK4 | 0.3 | - | - | [7] |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [7] |
| CFI-400437 | PLK4 | 0.6 | - | - | [7] |
| CFI-400945 | PLK4 | 2.8 | - | - | [7] |
| Axitinib | VEGFR (pan), PLK4 | 6.5 (PLK4) | - | - | [7] |
| VX680 | Aurora Kinases, PLK4 | 7.66 (Ki) | - | - | [7] |
| Compound 106 | FGFR1, FGFR2, FGFR3 | 2000, 800, 4500 | - | - | [8] |
| Compound 109 | EGFR T790M, EGFR | 5.3, 8.3 | H1975, PC9, HCC827, H3255 | Potent antiproliferative effects | [8] |
Conclusion
This compound is a cornerstone synthetic intermediate in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its well-defined reactivity and strategic substitution pattern provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The successful application of this intermediate in the synthesis of potent inhibitors against critical cancer targets like PLK4 and VEGFR underscores its immense value. This guide provides a comprehensive overview for researchers, empowering them to leverage the full potential of this compound in their pursuit of innovative therapeutics.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 885518-46-7 | this compound | Bromides | Ambeed.com [ambeed.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Pharmacological Potential of 6-Bromo-4-nitro-1H-indazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][4][5] This technical guide focuses on the prospective biological activities of a specific subclass: 6-Bromo-4-nitro-1H-indazole derivatives. While direct studies on this exact scaffold are nascent, this document extrapolates potential activities based on extensive research into structurally related bromo- and nitro-indazole compounds, providing a foundational resource for future research and development.
Potential Biological Activities
The introduction of bromo and nitro groups to the indazole core can significantly modulate its pharmacological profile. The bromine atom at the 6-position can serve as a versatile synthetic handle for creating diverse compound libraries, particularly through cross-coupling reactions, while also potentially enhancing binding interactions with biological targets.[2] The nitro group, depending on its position, can influence the electronic properties of the molecule and is a key feature in several bioactive compounds.[6]
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use (e.g., Pazopanib, Axitinib).[7][8] The anticancer potential of 6-bromo-1H-indazole derivatives has been a particular focus of research.[7][9] These compounds often exert their effects through the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10][11]
Derivatives of 6-bromo-1H-indazole have been explored as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and the PI3K/AKT/mTOR pathway, a critical driver of tumorigenesis.[2][11] The cytotoxic effects are often evaluated against a panel of human cancer cell lines.
Table 1: Representative Anticancer Activity of Indazole Derivatives
| Compound Class | Target Cell Line | Activity Metric | Value | Reference |
| Indazole Derivative (2f) | 4T1 (Breast Cancer) | IC50 | 0.23 µM | [8] |
| Indazole Derivative (2f) | A549 (Lung Cancer) | IC50 | 1.15 µM | [8] |
| 1H-indazole-3-amine (6o) | K562 (Leukemia) | IC50 | 5.15 µM | [12] |
| 1H-indazole-3-amine (5k) | Hep-G2 (Hepatoma) | IC50 | 3.32 µM | [12] |
| 3-substituted 1H-indazole (121) | IDO1 Enzyme | IC50 | 720 nM | [4] |
| 3-aminoindazole (Entrectinib) | ALK Enzyme | IC50 | 12 nM | [4] |
Note: The compounds listed are structurally related indazole derivatives, not specifically this compound derivatives, for which public data is limited.
Antimicrobial Activity
The indazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][13] Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1] The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol-14α-demethylase.[1]
Table 2: Representative Antimicrobial Activity of Indazole Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| 3-methyl-1H-indazole (66) | E. coli | Zone of Inhibition | 46 mm | [1] |
| 3-methyl-1H-indazole (66) | B. subtilis | Zone of Inhibition | 22 mm | [1] |
| 5-nitro-1H-indazole (76) | A. niger | Zone of Inhibition | 19.4 mm | [1] |
| 5-nitro-1H-indazole (76) | S. aureus | Zone of Inhibition | 17.4 mm | [1] |
| Benzo[g]indazole deriv. | S. aureus | MIC | 3.125 µg/mL | [1] |
| 4,5-dihydro-1H-indazole (67) | S. typhimurium | MIC50 | 3.85 mg/mL | [1] |
Note: The compounds listed are structurally related indazole derivatives. MIC = Minimum Inhibitory Concentration.
Enzyme Inhibition
Beyond kinases, indazole derivatives have been shown to inhibit a variety of other enzymes.[9] For instance, certain indazoles act as inhibitors of lactoperoxidase, an antimicrobial enzyme, and human serum paraoxonase 1, an antioxidant enzyme.[14] The specific substitution pattern on the indazole ring plays a crucial role in determining the inhibitory potency and selectivity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of novel chemical entities like this compound derivatives.
Synthesis of this compound
A common synthetic route involves the regioselective nitration of 6-bromo-1H-indazole.[15]
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.[15]
-
Cooling: Cool the mixture to 0-5°C.[15]
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature remains below 10°C.[15]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[15]
-
Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[15]
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.[15]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][12]
-
Cell Seeding: Seed human cancer cells (e.g., K562, A549, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially targeted by indazole derivatives and a general workflow for their biological evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for anticancer indazole derivatives.
Caption: A generalized experimental workflow for the discovery of bioactive indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
The Indazole Nucleus: 6-Bromo-4-nitro-1H-indazole as a Privileged Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, largely due to its structural resemblance to the purine core of ATP, which allows for competitive binding at the kinase active site.[1][2] Among the various substituted indazoles, 6-bromo-4-nitro-1H-indazole serves as a versatile and crucial starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of kinase inhibitors derived from this promising scaffold.
The Strategic Advantage of the this compound Scaffold
The strategic placement of the bromo and nitro functionalities on the indazole core provides a unique advantage for medicinal chemists. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[1] The nitro group at the 4-position, after reduction to an amine, can be functionalized to establish critical hydrogen bond interactions within the kinase active site, thereby enhancing both potency and selectivity.[1]
Synthesis and Derivatization
The journey from the starting material, this compound, to a potent kinase inhibitor involves a series of well-established synthetic transformations. A generalized workflow for the synthesis and derivatization of this scaffold is depicted below.
Caption: Generalized synthetic workflow for the derivatization of this compound.
Mechanism of Kinase Inhibition
The 1H-indazole core acts as a bioisostere of the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of protein kinases.[1][2] The nitrogen atoms of the indazole ring serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
Key Kinase Targets and Signaling Pathways
Derivatives of this compound have demonstrated inhibitory activity against a range of clinically relevant kinases, including those involved in cancer cell proliferation, survival, and angiogenesis.
Polo-like Kinase 4 (PLK4)
PLK4 is a master regulator of centriole duplication, and its overexpression is observed in several cancers.[1][3] Inhibitors based on the 6-bromo-1H-indazole scaffold have shown potent activity against PLK4.[3][4]
References
The Synthesis of 6-Bromo-4-nitro-1H-indazole: A Technical Guide
An In-depth Review of its Discovery, Historical Synthesis, and Modern Methodologies for Researchers and Drug Development Professionals.
Abstract
6-Bromo-4-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, alongside detailed experimental protocols for its preparation. Quantitative data from various synthetic approaches are summarized and compared to offer insights into the efficiency and practicality of each method. Furthermore, logical workflows for the primary synthetic routes are visualized using diagrams to facilitate a clear understanding of the experimental processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and History of Synthesis
The history of this compound is intrinsically linked to the broader development of indazole chemistry. The parent indazole ring was first synthesized in the 1880s, and the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained significant momentum in the early 20th century. Early pioneers in indazole synthesis laid the groundwork for preparing halogenated and nitrated indazoles through methods such as the cyclization of N-nitroso-o-toluidines.
While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis became feasible through the evolution of regioselective nitration techniques applied to brominated indazole precursors. The development of more refined and systematic approaches throughout the mid-20th century, including a notable 1976 patent that expanded access to a range of nitroindazoles, was pivotal. These advancements in synthetic methodology enabled the reliable preparation of specific isomers like this compound, paving the way for its use in medicinal chemistry and drug discovery.
Modern synthetic strategies predominantly rely on two main approaches: the regioselective nitration of 6-bromo-1H-indazole and the cyclization of a pre-nitrated and brominated phenyl precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Synthetic Methodologies and Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below.
Route 1: Nitration of 6-Bromo-1H-indazole
This is a common and direct method that involves the electrophilic nitration of a commercially available or synthesized 6-bromo-1H-indazole precursor.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[1]
-
Heating: Stir the reaction mixture at 125°C for 3 hours.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Quenching: Pour the concentrated residue into an ice-water mixture (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazole. The product can be further purified by column chromatography.
Experimental Protocol:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until complete dissolution is achieved.[1]
-
Cooling: Cool the mixture to 0-5°C.[1]
-
Addition of Nitrating Mixture: Slowly and dropwise, add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). It is crucial to maintain the internal temperature below 10°C during this addition.[1]
-
Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, and then dry it under a vacuum to obtain this compound.[1]
Route 2: Cyclization of a Substituted Aniline Precursor
This alternative pathway involves the formation of the indazole ring from a starting material that already contains the bromo and nitro substituents.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted 4-bromo-2-methyl-6-nitroaniline (1.0 equivalent) in glacial acetic acid.
-
Acylation: Add acetic anhydride (2.0 equivalents) to the solution.
-
Cyclization: Heat the mixture to 70-100°C and add sodium nitrite (1.25 equivalents) portion-wise while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Isolation: Filter the precipitate, wash it with water, and purify by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor, 6-bromo-1H-indazole. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Synthesis of 6-Bromo-1H-indazole | Synthesis of this compound (from 6-Bromo-1H-indazole) |
| Starting Material | 4-Bromo-2-fluorobenzaldehyde | 6-Bromo-1H-indazole |
| Key Reagents | Hydrazine hydrate | Concentrated Sulfuric Acid, Concentrated Nitric Acid |
| Solvent | None (neat reaction) | Concentrated Sulfuric Acid |
| Reaction Temperature | 125°C | 0-5°C (addition), Room Temperature (reaction) |
| Reaction Time | 3 hours | 2-4 hours |
| Typical Yield | Not explicitly stated, but analogous reactions can have high yields. | Not explicitly stated, but nitration reactions can be high-yielding. |
| Purity Assessment | NMR, Mass Spectrometry, HPLC, TLC | NMR, Mass Spectrometry, HPLC, TLC |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis via nitration of 6-bromo-1H-indazole.
Caption: Workflow for the synthesis via cyclization of a substituted aniline.
References
A Technical Guide to 6-Bromo-4-nitro-1H-indazole: Commercial Availability, Synthetic Utility, and Role in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-nitro-1H-indazole, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, provides experimental protocols for its synthesis and derivatization, and explores its application in the development of potent kinase inhibitors by targeting crucial signaling pathways.
Commercial Availability and Suppliers
This compound (CAS No. 885518-46-7) is commercially available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this compound for their specific needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Catalog Number |
| Benchchem | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | Inquire |
| Sigma-Aldrich | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | MNO000105 |
| Abintio Biosciences | This compound | Inquire | Inquire | Inquire | Technical Grade, Reagent Grade | Inquire |
| CRO SPLENDID LAB | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | CSL-23986 |
| Zhejiang Haiqiang Chemical Co.,Ltd. | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | Inquire |
| ChemicalBook | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | 99% | Inquire |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Physical State | Powder, solid |
| CAS Number | 885518-46-7 |
Experimental Protocols
Synthesis of this compound via Nitration of 6-Bromo-1H-indazole[1]
This protocol outlines the regioselective nitration of 6-bromo-1H-indazole to yield the target compound.
Materials:
-
6-bromo-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum to yield this compound.
N-Methylation of this compound[2]
This protocol describes the regioselective methylation of the N1 position of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes.
-
Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole Derivatives[3][4]
This general protocol outlines the palladium-catalyzed cross-coupling of a 6-bromo-1H-indazole derivative with an arylboronic acid.
Materials:
-
N-(6-bromo-1H-indazol-4-yl)acetamide (or other 6-bromo-1H-indazole derivative)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve the 6-bromo-1H-indazole derivative (1 equivalent) and the arylboronic acid (1.5 equivalents) in the solvent mixture.
-
Add the base to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Application in Kinase Inhibitor Development
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine core of ATP. This compound serves as a versatile starting material for the synthesis of a diverse range of substituted indazoles that can be screened for inhibitory activity against various kinases. The bromo and nitro groups offer handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships.
Derivatives of 6-bromo-1H-indazole have shown inhibitory activity against several key signaling pathways implicated in cancer and other diseases. These include the PI3K/AKT/mTOR, PLK4, and VEGFR signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers.[1]
References
Methodological & Application
Synthesis of 6-Bromo-4-nitro-1H-indazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-bromo-4-nitro-1H-indazole from 6-bromo-1H-indazole. The protocol herein details the necessary reagents, reaction conditions, and purification methods for this synthetic transformation. This application note is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a reproducible and efficient method for the preparation of this important chemical intermediate.
Introduction
Substituted indazoles are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. Specifically, the introduction of a nitro group at the 4-position of the 6-bromo-1H-indazole scaffold provides a key intermediate for the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the indazole ring and serves as a versatile handle for further chemical modifications, such as reduction to an amino group, enabling the construction of diverse molecular libraries for screening and lead optimization.
This application note outlines a robust and reliable protocol for the regioselective nitration of 6-bromo-1H-indazole. The procedure involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve the desired product in a good yield.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 6-Bromo-1H-indazole |
| Product | This compound |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) |
| Typical Yield | 85% |
| Appearance | Yellow Solid |
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 14.10 | br s | 1H | NH |
| 8.61 | s | 1H | H-3 |
| 8.39 | d, J=1.2 Hz | 1H | H-5 |
| 8.16 | d, J=1.2 Hz | 1H | H-7 |
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | C-7a |
| 136.9 | C-3 |
| 135.8 | C-4 |
| 125.1 | C-5 |
| 121.8 | C-6 |
| 116.3 | C-7 |
| 113.4 | C-3a |
Experimental Protocol
Materials and Reagents:
-
6-Bromo-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq). Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (approximately 5 mL per gram of starting material) to the flask while stirring. Continue stirring in the ice bath until the 6-bromo-1H-indazole is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with caution.
-
Nitration Reaction: Cool the solution of 6-bromo-1H-indazole in sulfuric acid to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the reaction flask via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of this compound will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a yellow solid.
Visualizations
Chemical Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the key steps in the nitration of 6-bromo-1H-indazole.
Experimental procedure for the reduction of the nitro group in 6-Bromo-4-nitro-1H-indazole
Application Notes and Protocols for the Reduction of 6-Bromo-4-nitro-1H-indazole
Introduction
The reduction of the nitro group in this compound to form 6-bromo-1H-indazol-4-amine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of both a reducible nitro group and a potentially labile bromo substituent on the aromatic ring necessitates the selection of a reduction method with high chemoselectivity to avoid dehalogenation. This document outlines detailed experimental procedures for this reduction, comparing common and effective methods. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Challenges and Solutions
A primary challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C).[1] To circumvent this, alternative reagents and catalysts are recommended. Methods such as reduction with tin(II) chloride, iron in the presence of an acid or ammonium chloride, and sodium dithionite are generally well-tolerated by aryl halides.[1] For catalytic hydrogenation, Raney Nickel or sulfided platinum on carbon are preferred catalysts to minimize the loss of the bromine atom.[1][2]
Comparison of Reduction Methods
The following table summarizes various methods for the reduction of the nitro group in this compound, highlighting their key features for easy comparison.
| Method | Reducing Agent(s) | Solvent(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 60-70°C, 2-3 hours | High chemoselectivity for the nitro group, minimal dehalogenation.[1][2][3][4] | Formation of tin salts can complicate product isolation and purification.[5] |
| Iron Reduction | Fe powder, NH₄Cl | Methanol/Water or Ethanol/Water | Reflux | Inexpensive, readily available reagents, and generally good functional group tolerance.[6][7][8] | Can require a large excess of iron, and filtration of fine iron particles can be difficult. |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Aqueous/Organic Biphasic System | Room Temp to Mild Heating | Mild, metal-free alternative with good chemoselectivity.[9][10][11] | Can have solubility issues; the reagent is unstable and can decompose.[10] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol or Methanol | Room Temp, H₂ atmosphere | Clean reaction with water as the only byproduct, high yields.[2] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[4] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This protocol is a well-established method for the reduction of this compound.[4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.[4]
-
Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid.[4]
-
Heating: Heat the reaction mixture to 60-70°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[4]
-
Work-up:
-
Cool the reaction mixture in an ice bath.[4]
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution or saturated sodium bicarbonate solution until the pH is basic (>8).[4] Be cautious as this is an exothermic process.
-
The resulting mixture may contain a significant amount of tin salts precipitate.
-
-
Extraction:
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Concentration and Purification:
Protocol 2: Reduction using Iron and Ammonium Chloride
This method is a classic, cost-effective, and robust procedure for nitro group reduction.[6][8]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Celite®
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 4:1 v/v).[6]
-
Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.[6]
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.[6]
-
Work-up:
-
Concentration and Extraction:
-
Washing, Drying, and Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow for the synthesis of 6-bromo-1H-indazol-4-amine.
Logical Relationship of Methods
This diagram shows the relationship between the starting material, the desired product, and the various applicable reduction methods.
Caption: Various methods for the reduction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. benchchem.com [benchchem.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
N-methylation of 6-bromo-4-nitro-1H-indazole reaction conditions
Application Note: N-methylation of 6-bromo-4-nitro-1H-indazole
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The N-methylation of the indazole core is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. Specifically, the regioselective methylation of this compound is a key transformation in the preparation of precursors for kinase inhibitors used in therapeutic research. This document provides a detailed protocol for the N-methylation of this compound, focusing on a common and effective method that yields the thermodynamically more stable N1-isomer.[1] The procedure outlined is based on established methodologies utilizing sodium hydride as a base and iodomethane as the methylating agent in an anhydrous solvent.
Reaction Conditions Summary
The following table summarizes the key reagents, stoichiometry, and conditions for the N-methylation of this compound. The conditions are optimized to favor the formation of the N1-methylated product.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Base | Sodium Hydride (NaH), 60% in oil | 1.2 equivalents |
| Methylating Agent | Iodomethane (CH₃I) | 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Temperature | 0 °C to Room Temperature | Initial deprotonation at 0 °C, followed by warming. |
| Reaction Time | 12 - 16 hours | Reaction progress should be monitored by TLC. |
Detailed Experimental Protocol
This protocol describes the N-methylation of this compound to yield 6-bromo-1-methyl-4-nitro-1H-indazole.
Materials:
-
This compound (C₇H₄BrN₃O₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Indazole:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
-
Methylation:
-
Add iodomethane (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition of iodomethane, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir the mixture for 12-16 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the N-methylation reaction and the general signaling pathways where such molecules may be relevant.
References
Application Notes and Protocols for the Synthesis of 6-bromo-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 6-bromo-1H-indazol-4-amine from 6-Bromo-4-nitro-1H-indazole. The primary transformation is the reduction of a nitro group to a primary amine, a crucial step in the synthesis of various biologically active indazole derivatives.
Introduction
6-bromo-1H-indazol-4-amine is a key intermediate in the development of pharmacologically active molecules. The synthesis described herein involves the chemical reduction of the 4-nitro group of this compound. A common and effective method for this transformation is the use of tin(II) chloride in an acidic environment.[1][2] This approach is reliable and generally provides good yields. The protocols below detail the necessary steps, from reaction setup to the purification of the final product.
Reaction Scheme
The overall reaction involves the reduction of the nitro group on the indazole ring to an amine group.
DOT Script of the Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-bromo-1H-indazol-4-amine.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | ||
| This compound | 2.42 g (10 mmol) | [2] |
| Reagents | ||
| Tin(II) chloride dihydrate | 11.28 g (50 mmol) | [2] |
| Ethanol | 50 mL | [2] |
| Concentrated Hydrochloric Acid | 20 mL | [2] |
| Reaction Conditions | ||
| Temperature | 60-70°C | [2] |
| Reaction Time | 2-3 hours | [2] |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate (3 x 50 mL) | [2] |
| Expected Purity | ≥98% (after purification) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indazol-4-amine via Nitro Reduction[2]
This protocol details the reduction of the nitro-intermediate to the target amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).[2]
-
Acidification: To this suspension, add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.[2]
-
Heating: Heat the reaction mixture to 60-70°C for 2-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: After the reaction is complete, cool the mixture in an ice bath.[2] Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).[2]
-
Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.[2]
Protocol 2: Purification of 6-bromo-1H-indazol-4-amine
The crude product can be purified by either column chromatography or recrystallization to achieve higher purity.[3]
A. Purification by Column Chromatography [3]
-
Column Preparation: Prepare a silica gel column using an appropriate eluent system (e.g., a dichloromethane/methanol gradient).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.[3] Monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[3]
B. Purification by Recrystallization [3]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude 6-bromo-1H-indazol-4-amine in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 6-bromo-1H-indazol-4-amine.
DOT Script of the Experimental Workflow:
Caption: Workflow for the synthesis and purification of 6-bromo-1H-indazol-4-amine.
References
Application of 6-Bromo-4-nitro-1H-indazole in Suzuki Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. 6-Bromo-4-nitro-1H-indazole is a versatile building block, primed for diversification through transition metal-catalyzed cross-coupling reactions. The presence of a bromine atom at the 6-position provides a reactive handle for C-C bond formation, while the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties and reactivity of the scaffold.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl and heteroaryl-aryl structures, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[1] This application note provides a detailed overview and experimental protocols for the use of this compound in Suzuki cross-coupling reactions to generate diverse 6-aryl-4-nitro-1H-indazole derivatives, which are valuable intermediates in drug discovery programs.
Signaling Pathways and Logical Relationships
The Suzuki cross-coupling reaction is not directly involved in a biological signaling pathway itself, but it is a fundamental synthetic tool used to create molecules that can interact with such pathways. For instance, many kinase inhibitors, which target signaling pathways implicated in cancer, are synthesized using this method. The general logic of its application in drug discovery is to create a diverse library of compounds from a common starting material for biological screening.
Data Presentation: Illustrative Suzuki Cross-Coupling of this compound
While specific literature on the Suzuki coupling of this compound is limited, the following table presents illustrative data based on established protocols for structurally similar 6-bromo-indazoles and other electron-deficient aryl bromides.[1][2] The yields are representative and may vary depending on the specific boronic acid used and slight modifications to the reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DME/H₂O (4:1) | 85 | 12 | 70-80 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 16 | 65-75 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 10 | 60-70 |
| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 55-65 |
Note: The nitro group at the 4-position is strongly electron-withdrawing, which can activate the C-Br bond towards oxidative addition. However, it may also influence the stability of the indazole ring under certain basic conditions. Optimization of the base and temperature may be required for specific substrates.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for the Suzuki cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DME/water (4:1), or toluene/water (5:1))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via a syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the reaction mixture.
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-nitro-1H-indazole.
Mandatory Visualizations
References
Scalable synthesis protocol for 6-Bromo-4-nitro-1H-indazole derivatives
An application note on the scalable synthesis of 6-bromo-4-nitro-1H-indazole derivatives, detailing protocols for researchers in drug development.
Application Note & Protocol
Topic: Scalable Synthesis Protocol for this compound Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The indazole scaffold is considered a privileged structure, frequently found in biologically active compounds, including potent kinase inhibitors used in cancer therapy.[2][3] Specifically, this compound and its derivatives serve as crucial intermediates in the synthesis of targeted therapeutics. Their substitution pattern makes them ideal scaffolds for developing inhibitors of key signaling pathways implicated in oncogenesis, such as those involving Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-like Kinase 4 (PLK4).
This document provides a detailed, scalable, multi-step synthesis protocol for this compound and a key derivative, 6-bromo-1-methyl-1H-indazol-4-amine. The methods described are robust, utilizing readily available starting materials and reagents, making them suitable for producing research quantities of these valuable compounds.
Overall Synthetic Strategy
The synthesis is presented in two main stages:
-
Synthesis of this compound: A two-step process starting from 4-bromo-2-fluorobenzaldehyde.
-
Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine: A two-step conversion of the this compound intermediate involving N-methylation and subsequent nitro group reduction.
Experimental Protocols
Stage 1: Synthesis of this compound
Protocol 1.1: Cyclization to form 6-Bromo-1H-indazole [4] This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[4]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).
-
Heating: Stir the reaction mixture at 125°C for 3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Quenching: Pour the concentrated residue into an ice-water mixture (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography if necessary.[4]
Protocol 1.2: Nitration of 6-Bromo-1H-indazole [4] This step involves the regioselective nitration of the 6-bromo-1H-indazole intermediate.[4]
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL), ensuring the material is completely dissolved.[4]
-
Cooling: Cool the mixture to 0-5°C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise. It is critical to maintain the internal temperature below 10°C during this addition.[4]
-
Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7) and then dry it under a vacuum to yield this compound.[4]
Stage 2: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine
Protocol 2.1: N-Methylation of this compound This protocol details the regioselective methylation at the N1 position of the indazole ring.
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Activation: Allow the reaction mixture to stir at 0°C for 30 minutes.
-
Methylation: Add iodomethane (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched and the product, 6-bromo-1-methyl-4-nitro-1H-indazole, is isolated and purified using standard procedures.
Protocol 2.2: Reduction of the Nitro Group Two effective methods for the reduction of the 4-nitro group to the corresponding 4-amino group are presented below.
Method A: Using Iron Powder
-
Reaction Setup: To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. Monitor progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Wash the celite pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the crude product.
Method B: Using Tin(II) Chloride [4][5]
-
Reaction Setup: In a round-bottom flask, suspend 6-bromo-1-methyl-4-nitro-1H-indazole (1 equivalent, e.g., 4.5 g, 17.6 mmol) in ethanol (100 mL).[5]
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (5 equivalents, e.g., 19.8 g, 87.9 mmol) in concentrated hydrochloric acid (20 mL) portion-wise. Note that this addition can be exothermic.[4][5]
-
Heating: Heat the reaction mixture to reflux (~78°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.[4][5]
-
Neutralization: Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).[4]
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1-methyl-1H-indazol-4-amine.[4]
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| 1.1: Cyclization | 4-Bromo-2-fluorobenzaldehyde | Hydrazine Hydrate | None | 125°C | 3 hours | N/A |
| 1.2: Nitration | 6-Bromo-1H-indazole | Conc. H₂SO₄, Conc. HNO₃ | H₂SO₄ | 0°C to RT | 2-4 hours | 75-85%[5] |
Table 2: Reagents and Conditions for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 2.1: N-Methylation | This compound | NaH, CH₃I | Anhydrous THF | 0°C to RT | 12-16 hours |
| 2.2: Nitro Reduction (A) | 6-Bromo-1-methyl-4-nitro-1H-indazole | Fe, NH₄Cl | Ethanol/Water | Reflux (80-90°C) | 2-4 hours |
| 2.2: Nitro Reduction (B) | 6-Bromo-1-methyl-4-nitro-1H-indazole | SnCl₂·2H₂O, Conc. HCl | Ethanol | Reflux (~78°C) | 3-4 hours |
Visualizations
Caption: Experimental workflow for the multi-step synthesis of 6-bromo-1-methyl-1H-indazol-4-amine.
Caption: Potential inhibitory action of indazole derivatives on kinase signaling pathways.
Conclusion
The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound and its N-methylated, amino-substituted derivative. The procedures utilize standard laboratory reagents and techniques, ensuring reproducibility. The resulting compound, 6-bromo-1-methyl-1H-indazol-4-amine, is a highly valuable building block for the development of novel kinase inhibitors, contributing to ongoing research and drug discovery efforts in oncology.
References
Functionalization of 6-Bromo-4-nitro-1H-indazole: A Guide for Researchers
Application Notes and Protocols for the Synthesis of Novel Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the 6-Bromo-4-nitro-1H-indazole core offers a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly as kinase inhibitors. This document provides detailed experimental protocols and application notes for key functionalization reactions of this compound, including N-alkylation, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.
Overview of Functionalization Strategies
The this compound molecule possesses three primary sites for chemical modification: the indazole nitrogen (N1 and N2 positions), the nitro group at the C4 position, and the bromine atom at the C6 position. This allows for a variety of synthetic transformations to generate a library of novel compounds for biological screening.
Key Functionalization Reactions:
-
N-Alkylation: Introduction of alkyl or substituted alkyl groups at the N1 or N2 position of the indazole ring can significantly impact the compound's biological activity and physicochemical properties.
-
Nitro Group Reduction: The reduction of the nitro group to a primary amine is a crucial step, as the resulting amino-indazole is a key intermediate for further derivatization, such as amide bond formation or diazotization reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position serves as a handle for various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Protocols and Data
N-Alkylation of this compound
This protocol describes a general procedure for the N-methylation of this compound. The reaction typically yields a mixture of N1 and N2 isomers, which may require chromatographic separation.
Protocol: N-Methylation of this compound
| Parameter | Value |
| Reactants | This compound, Methyl Iodide |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Yield (Analogous) | ~60-95% (for similar indazoles)[1] |
Methodology:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Reduction of the Nitro Group
The reduction of the 4-nitro group to a 4-amino group is a key transformation. Several methods can be employed, with tin(II) chloride and iron powder being common choices.
Protocol 1: Reduction using Tin(II) Chloride
| Parameter | Value |
| Reactant | This compound |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol, Concentrated HCl |
| Temperature | 60-70 °C |
| Reaction Time | 2-3 hours |
| Yield (Analogous) | Good to excellent |
Methodology: [2]
-
In a round-bottom flask, suspend this compound (1.0 eq.) and tin(II) chloride dihydrate (5.0 eq.) in ethanol.
-
Add concentrated hydrochloric acid and stir the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC.
-
Cool the mixture in an ice bath and neutralize with a concentrated sodium hydroxide solution until the pH is >8.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-1H-indazol-4-amine.
Protocol 2: Reduction using Iron Powder
| Parameter | Value |
| Reactant | 6-Bromo-1-methyl-4-nitro-1H-indazole |
| Reagents | Iron powder, Ammonium chloride |
| Solvent | Ethanol, Water |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Yield (Analogous) | High |
Methodology: [3]
-
To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on a 6-bromo-indazole core. Optimization may be required for the specific substrate.
Protocol: Suzuki-Miyaura Coupling (General)
| Parameter | Value |
| Reactants | 6-Bromo-indazole derivative, Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water or DME |
| Temperature | 80-140 °C |
| Reaction Time | 2-12 hours |
| Yield (Analogous) | Good to excellent[4] |
Methodology:
-
In a reaction vessel, combine the 6-bromo-indazole derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Heat the reaction mixture, monitoring by TLC.
-
Upon completion, cool the reaction, filter, and extract the product.
-
Purify by column chromatography.
Protocol: Buchwald-Hartwig Amination (General)
| Parameter | Value |
| Reactants | 6-Bromo-indazole derivative, Amine |
| Catalyst/Ligand | Pd₂(dba)₃ with Xantphos, or BrettPhos/RuPhos precatalysts |
| Base | Cs₂CO₃ or LiHMDS |
| Solvent | Anhydrous 1,4-Dioxane or THF |
| Temperature | 65-120 °C |
| Reaction Time | 12-24 hours |
| Yield (Analogous) | Moderate to high[5] |
Methodology: [5]
-
To an oven-dried reaction tube, add the 6-bromo-indazole derivative (1.0 eq.), palladium pre-catalyst (2 mol%), ligand (4 mol%), and base (1.4-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the amine (1.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the functionalization of this compound and a relevant biological signaling pathway for its derivatives.
Caption: General workflow for the functionalization of this compound.
Many indazole derivatives have been investigated as kinase inhibitors. The Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-Like Kinase 4 (PLK4) signaling pathways are implicated in various cancers and are potential targets for indazole-based inhibitors.[3]
Caption: Simplified FGFR4 and PLK4 signaling pathways as potential targets for indazole derivatives.
References
The Role of 6-Bromo-4-nitro-1H-indazole in the Synthesis of Potent PI3K Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of 6-bromo-4-nitro-1H-indazole as a key starting material in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide details the synthetic routes from this compound to advanced intermediates and provides protocols for their conversion into potent PI3K inhibitors, alongside relevant biological data.
The PI3K/AKT/mTOR Signaling Pathway: A Central Node in Cancer
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[1] Its dysregulation is a frequent event in human cancers, leading to uncontrolled cell growth and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit PI3K to the plasma membrane.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane leads to AKT activation through phosphorylation by PDK1 and mTORC2.[2] Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth.[2]
References
Application Notes and Protocols for Laboratory-Scale Purification of 6-Bromo-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the laboratory-scale purification of 6-Bromo-4-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The following protocols for column chromatography and recrystallization are designed to remove residual starting materials, by-products, and other impurities.
Data Presentation: Purification Technique Comparison
The selection of a purification technique depends on factors such as the impurity profile, the required purity level, and the scale of the purification. Below is a summary of typical starting conditions and expected outcomes for the purification of this compound based on methods used for structurally related compounds.
| Purification Technique | Key Parameters | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase (Eluent): Ethyl Acetate/Hexane Gradient (e.g., 10-50%) | >98% (by HPLC) | 70-90% | High resolution for complex mixtures; adaptable to various impurity profiles. | Can be time-consuming and require large solvent volumes; potential for product loss on the column. |
| Recrystallization | Solvent System: Ethanol/Water or Methanol/Water (e.g., 80:20 v/v) | >99% (by HPLC) | 60-85% | Simple, cost-effective, and highly effective for removing minor impurities to achieve high purity. | Yield can be lower than chromatography; requires finding a suitable solvent system; may not remove impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography. This technique is effective for separating the target compound from various impurities.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), Hexane (or Heptane), Dichloromethane (DCM) - all HPLC grade
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254), chamber, and UV lamp (254 nm)
-
Rotary evaporator
2. Method Development using Thin Layer Chromatography (TLC): Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Prepare several eluent systems with varying ratios of ethyl acetate and hexane (e.g., 1:4, 1:3, 1:2 EtOAc:Hexane).
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the dissolved crude material onto TLC plates and develop them in the prepared eluent systems.
-
Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the spot for this compound and any impurity spots.
3. Column Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and well-packed bed. Drain the excess solvent until the level is just above the silica surface.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% ethyl acetate in hexane) to elute the compounds from the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for obtaining high-purity solid material, especially after an initial purification by chromatography or if the crude material is relatively clean.
1. Materials and Equipment:
-
Crude or partially purified this compound
-
Recrystallization solvents (e.g., ethanol, methanol, water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
2. Solvent System Selection: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a binary solvent system such as ethanol/water or methanol/water is often effective.
3. Recrystallization Procedure (Binary Solvent System):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the solvent in which the compound is more soluble (e.g., ethanol) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this time.
-
Maximize Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 6-Bromo-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent and reliable method for synthesizing this compound is through the regioselective nitration of 6-bromo-1H-indazole.[1] This precursor, 6-bromo-1H-indazole, is typically synthesized via the cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[1]
Q2: What are the critical parameters to control during the nitration of 6-bromo-1H-indazole?
Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10°C) during the addition of the nitrating mixture is crucial to prevent the formation of unwanted regioisomers and other side products.[1] The concentration of the acids (sulfuric and nitric) and the reaction time are also important factors that can influence the yield and purity of the product.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the synthesis.[1] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine when the reaction has gone to completion.
Q4: What are some common issues encountered during the workup and purification of this compound?
A common workup procedure involves quenching the reaction mixture by pouring it onto crushed ice, which causes the product to precipitate.[1] Incomplete precipitation can lead to product loss. Ensuring the mixture is sufficiently cold can maximize the precipitate collected. The crude product is typically purified by washing with water until the filtrate is neutral, followed by drying under a vacuum.[1] If further purification is needed, column chromatography can be employed.
Troubleshooting Guides
Low Yield in the Synthesis of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction closely using TLC to ensure all the starting material (6-bromo-1H-indazole) has been consumed. If the reaction stalls, consider extending the reaction time.[2] |
| Suboptimal Reaction Temperature | Carefully monitor and control the internal temperature of the reaction mixture, especially during the addition of the nitrating agents. Use an ice bath to maintain the temperature between 0-10°C.[1] |
| Formation of Undesired Regioisomers | The formation of other nitro-isomers can be minimized by slow, dropwise addition of the pre-cooled nitrating mixture to the solution of 6-bromo-1H-indazole in sulfuric acid at low temperatures.[1] |
| Product Loss During Workup | Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to induce maximum precipitation of the product.[1][2] Wash the collected solid thoroughly with cold water to remove any residual acid, which can affect yield and purity.[1] |
| Degradation of Starting Material or Product | The strongly acidic and oxidizing conditions can lead to degradation. Ensure high-quality starting materials and adhere strictly to the recommended temperature and reaction time. |
Experimental Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low synthesis yield.
Experimental Protocols
Synthesis of 6-bromo-1H-indazole[1]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).
-
Heating: Stir the reaction mixture at 125°C for 3 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Quenching: Carefully pour the concentrated residue into an ice-water mixture (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Synthesis of this compound[1]
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until the solid is completely dissolved.
-
Cooling: Cool the mixture to 0-5°C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7) and then dry it under a vacuum.
Quantitative Data Summary
| Parameter | Synthesis of 6-bromo-1H-indazole | Synthesis of this compound |
| Reaction Temperature | 125°C | 0-10°C (during addition), then Room Temperature |
| Reaction Time | 3 hours | 2-4 hours |
| Key Reagents | 4-bromo-2-fluorobenzaldehyde, Hydrazine Hydrate | 6-bromo-1H-indazole, Conc. H2SO4, Conc. HNO3 |
| Typical Yield | Not specified in the provided search results. | Not specified in the provided search results. |
References
Common side products in the nitration of 6-bromo-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 6-bromo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 6-bromo-1H-indazole?
The nitration of 6-bromo-1H-indazole is a regioselective reaction that primarily yields 6-bromo-4-nitro-1H-indazole .[1] The fused pyrazole ring and the bromine atom at the C6 position direct the electrophilic substitution to the C4 position.[2]
Q2: What are the common side products observed during the nitration of 6-bromo-1H-indazole?
While the formation of this compound is highly favored, minor isomeric side products and over-reaction products can occur under non-optimized conditions. Based on the directing effects of the substituents and the reactivity of the indazole ring, potential side products include:
-
Isomeric Mononitro Products:
-
6-bromo-5-nitro-1H-indazole
-
6-bromo-7-nitro-1H-indazole
-
-
Dinitration Products: Formation of dinitro-6-bromo-1H-indazole derivatives can occur if the reaction conditions are too harsh (e.g., elevated temperatures, excess nitrating agent).
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is crucial for maximizing the yield of the desired 4-nitro isomer and minimizing side product formation. Key strategies include:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent and the subsequent stirring period.[1] Nitration is highly exothermic, and temperature fluctuations can lead to the formation of undesired isomers and dinitration byproducts.
-
Controlled Reagent Addition: Add the nitrating mixture (e.g., a pre-cooled mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 6-bromo-1H-indazole in sulfuric acid.[1] This prevents localized "hot spots" and high concentrations of the nitrating agent.
-
Stoichiometry: Use a carefully measured amount of the nitrating agent. An excess of nitric acid can increase the likelihood of dinitration.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to the formation of degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | 1. Incomplete reaction. 2. Product loss during workup. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. 2. Ensure the pH of the filtrate is neutral after washing the precipitated product to avoid loss of the product.[1] 3. Strictly maintain the reaction temperature between 0-10°C.[1] |
| Presence of multiple spots on TLC, indicating a mixture of isomers | 1. Reaction temperature was too high. 2. Rapid addition of the nitrating agent. | 1. Use an ice bath to maintain a consistent low temperature.[1] 2. Add the nitrating mixture dropwise with vigorous stirring.[1] 3. Purify the crude product using column chromatography on silica gel. |
| Formation of a significant amount of highly polar byproducts (dinitrated compounds) | 1. Excess of nitrating agent used. 2. Reaction temperature was too high or the reaction was run for an extended period. | 1. Use a stoichiometric amount of the nitrating agent relative to the 6-bromo-1H-indazole. 2. Adhere to the recommended reaction temperature and time.[1] |
| Dark-colored or tar-like crude product | Oxidation or degradation of the starting material or product due to overly harsh reaction conditions. | 1. Ensure the temperature does not exceed the recommended range. 2. Avoid using an excessive amount of the nitrating agent. |
Experimental Protocols
Synthesis of this compound [1]
This protocol details the regioselective nitration of 6-bromo-1H-indazole.
Materials:
-
6-bromo-1H-indazole (1.97 g, 10 mmol)
-
Concentrated sulfuric acid (11.5 mL)
-
Concentrated nitric acid (1.5 mL)
-
Crushed ice
-
Deionized water
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until the solid is completely dissolved.
-
Cooling: Cool the resulting mixture to 0-5°C.
-
Addition of Nitrating Mixture: In a separate container, prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). Slowly add this nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, ensuring the internal temperature is maintained below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Drying: Dry the collected solid under vacuum to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for the nitration of 6-bromo-1H-indazole.
References
Troubleshooting incomplete conversion in the synthesis of 6-Bromo-4-nitro-1H-indazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 6-Bromo-4-nitro-1H-indazole. The following resources provide guidance on overcoming common challenges, particularly incomplete reaction conversion.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of incomplete conversion in the nitration of 6-bromo-1H-indazole?
A1: The most frequent cause of incomplete conversion is suboptimal reaction temperature.[1] The nitration of the indazole ring is highly exothermic, and failure to maintain a low temperature (typically 0-10°C) can lead to the formation of undesired side products and decomposition of the starting material.[1][2]
Q2: How can I monitor the progress of the reaction to determine its completion?
A2: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). By comparing the TLC spots of the reaction mixture with the starting material (6-bromo-1H-indazole), you can determine when the starting material has been fully consumed.[2] This prevents premature workup or unnecessarily long reaction times that could lead to byproduct formation.[1]
Q3: Can the quality of the reagents affect the reaction outcome?
A3: Yes, the quality of reagents is critical. The presence of moisture in the reaction mixture can deactivate the nitrating species, which is the nitronium ion (NO₂⁺) generated from the nitric and sulfuric acid mixture.[1][3] It is essential to use anhydrous reagents and dry glassware to ensure the reaction proceeds efficiently.[1] Impurities in the starting 6-bromo-1H-indazole can also interfere with the reaction.[1]
Q4: What are the potential side products in this synthesis, and how can their formation be minimized?
A4: A potential side product is the formation of dinitro-isomers.[1] Harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, can promote further nitration of the product.[1][4] To minimize the formation of these byproducts, it is crucial to carefully control the stoichiometry of the nitrating agent and maintain the recommended reaction temperature.[1]
Q5: My final product is a dark oil instead of the expected solid. What could be the reason?
A5: The formation of a dark, oily substance often indicates the presence of significant impurities and decomposition products.[1] This can be caused by excessive temperatures during the reaction, allowing the reaction to proceed for too long, or impurities in the starting materials.[1] In such cases, purification by column chromatography may be necessary, or the reaction may need to be repeated with stricter control over the experimental parameters.[1]
Troubleshooting Guide for Incomplete Conversion
This guide provides a systematic approach to identifying and resolving issues related to the incomplete synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inadequate Temperature Control: The reaction temperature may have exceeded the optimal range of 0-10°C, leading to side reactions or decomposition.[1][2] | Ensure the reaction flask is adequately submerged in an ice-salt bath. Add the nitrating mixture dropwise to control the exothermic reaction.[2] |
| Moisture Contamination: Water in the reaction can deactivate the nitrating agent.[1] | Use anhydrous grade sulfuric and nitric acids. Ensure all glassware is thoroughly dried before use. | |
| Inefficient Stirring: Poor mixing can result in localized high concentrations of reagents and "hot spots," leading to uneven reaction and byproduct formation.[1] | Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous. | |
| Starting Material Remains After Extended Reaction Time | Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may be too low. | Re-evaluate the stoichiometry of your reagents. A pre-cooled mixture of concentrated nitric acid and sulfuric acid is typically used.[2] |
| Deactivated Nitrating Agent: The nitrating mixture was not fresh or was compromised by moisture. | Prepare the nitrating mixture immediately before use and keep it cold. | |
| Multiple Spots on TLC, Indicating a Mixture of Products | Formation of Isomers/Byproducts: The reaction conditions may have been too harsh, leading to the formation of dinitro compounds or other isomers.[1][4] | Strictly adhere to the recommended temperature range. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed.[1] |
| Impure Starting Material: The presence of impurities in the 6-bromo-1H-indazole can lead to multiple products. | Confirm the purity of the starting material using analytical techniques like NMR or HPLC before starting the synthesis. |
Experimental Protocol: Synthesis of this compound via Nitration
This protocol is a general procedure for the regioselective nitration of 6-bromo-1H-indazole.[2]
Materials:
-
6-bromo-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath. Stir until completely dissolved.[2]
-
Cooling: Cool the mixture to 0-5°C.[2]
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise to the reaction flask. Maintain the internal temperature below 10°C throughout the addition.[2]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.[2]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-water mixture (100 mL) with vigorous stirring.[2][5]
-
Extraction: Extract the resulting aqueous mixture with ethyl acetate (3 x 100 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization.[2]
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for incomplete conversion.
References
Optimizing temperature and reaction time for 6-Bromo-4-nitro-1H-indazole synthesis
Technical Support Center: 6-Bromo-4-nitro-1H-indazole Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a specific focus on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 6-bromo-1H-indazole?
A1: The nitration reaction requires careful temperature control. The initial addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) should be performed at a low temperature, typically between 0-5°C.[1] It is crucial to maintain the internal temperature below 10°C during this exothermic addition to prevent the formation of unwanted byproducts.[1] After the addition is complete, the reaction is typically allowed to proceed at room temperature.[1]
Q2: How critical is the initial cooling step before adding the nitrating agent?
A2: The initial cooling step is critical for controlling the regioselectivity of the nitration and minimizing side product formation.[1] Adding the nitrating mixture at a low temperature (0-5°C) helps to manage the exothermic nature of the reaction and prevent over-nitration or degradation of the starting material.
Q3: What is the recommended reaction time for the synthesis?
A3: After the dropwise addition of the nitrating mixture at low temperature, the reaction mixture should be stirred at room temperature for 2 to 4 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] This allows you to check for the consumption of the starting material (6-bromo-1H-indazole) and the formation of the desired product. If starting material is still present after the recommended time, the reaction period may need to be extended.[2]
Q5: What are the consequences of deviating from the recommended temperature and time?
A5: Deviating from the optimal conditions can lead to several issues. Excessively high temperatures can increase the rate of side reactions, leading to the formation of undesired isomers and a lower yield of the final product.[2] Insufficient reaction time can result in an incomplete reaction, leaving unreacted starting material.[2] Conversely, an unnecessarily long reaction time could lead to product degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction closely with TLC. If starting material persists after 4 hours, consider extending the reaction time, stirring for an additional 1-2 hours at room temperature.[2] |
| Suboptimal Temperature Control: The temperature during the addition of the nitrating agent may have exceeded 10°C, leading to degradation or side reactions. | Ensure the reaction flask is adequately submerged in an ice bath. Add the pre-cooled nitrating mixture very slowly (dropwise) to maintain the internal temperature between 0-5°C.[1] | |
| Product Lost During Workup: The product may not have fully precipitated or was lost during filtration/washing. | After the reaction, ensure the mixture is poured onto a sufficient amount of crushed ice to cause complete precipitation.[1] Wash the collected solid precipitate thoroughly with water until the filtrate is neutral to remove any remaining acid.[1] | |
| Formation of Multiple Products / Impurities | Side Reactions Due to High Temperature: Elevated temperatures can promote the formation of undesired regioisomers or other byproducts. | Strictly adhere to the low-temperature conditions (0-5°C) during the addition of the nitrating agent.[1] Low temperatures are known to help minimize side product formation. |
| Impure Starting Material: The presence of impurities in the starting 6-bromo-1H-indazole can lead to side reactions. | Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, melting point) before beginning the synthesis. |
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the nitration of 6-bromo-1H-indazole.
| Parameter | Recommended Condition | Notes |
| Dissolution Temperature | Ice bath | The 6-bromo-1H-indazole should be dissolved in concentrated sulfuric acid in a flask placed in an ice bath.[1] |
| Nitrating Agent Addition Temp. | 0-5°C | The pre-cooled nitrating mixture should be added dropwise, keeping the internal reaction temperature below 10°C.[1] |
| Post-Addition Reaction Temp. | Room Temperature | After the addition is complete, the ice bath is removed, and the mixture is stirred at ambient temperature.[1] |
| Reaction Time | 2-4 hours | The reaction should be stirred at room temperature for this duration, with progress monitored by TLC.[1] |
Experimental Protocol
This protocol details the regioselective nitration of 6-bromo-1H-indazole to form this compound.[1]
Materials:
-
6-bromo-1H-indazole (1.97 g, 10 mmol)
-
Concentrated sulfuric acid (10 mL)
-
Concentrated nitric acid (1.5 mL)
-
Crushed ice
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to 10 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved.
-
Cooling: Cool the resulting mixture to 0-5°C.
-
Addition of Nitrating Mixture: In a separate container, prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). Add this nitrating mixture dropwise to the dissolved indazole solution, ensuring the internal temperature is maintained below 10°C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress via TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. This will cause the this compound product to precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate becomes neutral. Dry the final product under a vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the nitration reaction.
References
Technical Support Center: Purification of 6-Bromo-4-nitro-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the purification of 6-Bromo-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two main techniques for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and isomers.[1] Recrystallization is an excellent alternative, particularly for solid products, and can be used to achieve high purity levels.[2]
Q2: What are the common impurities encountered during the purification process?
A2: Impurities can arise from unreacted starting materials, reagents, and the formation of side-products. A significant challenge is the potential formation of regioisomers during the nitration of 6-bromo-1H-indazole, which can be difficult to separate.[3]
Q3: What level of purity is achievable with standard purification methods?
A3: With careful application of column chromatography followed by recrystallization, it is feasible to obtain this compound with a purity of 98% or higher.[1]
Q4: My compound is a solid, but it purifies poorly by column chromatography. What should I do?
A4: When column chromatography provides poor separation, recrystallization is a highly effective alternative for purifying solid compounds like this compound.[2] Success depends on finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[2]
Q5: How can I determine the best solvent for recrystallization?
A5: The ideal solvent for recrystallization will dissolve the compound completely when hot but sparingly when cold. It is recommended to test a range of solvents, such as ethanol, ethyl acetate, or heptane, to identify the optimal one for your specific product.[2]
Troubleshooting Guides
Column Chromatography
Poor separation of the product from impurities is a common issue in column chromatography. The following table outlines potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | 1. Inappropriate solvent system (eluent).[1] 2. Incorrect stationary phase. 3. Overloading the column with crude product.[1] | 1. Optimize the eluent: Use Thin-Layer Chromatography (TLC) to screen various solvent mixtures (e.g., gradients of ethyl acetate in heptane or dichloromethane in methanol) to achieve better separation.[1][2] 2. Select the appropriate stationary phase: While silica gel is standard, consider alternatives like alumina or a reverse-phase C18 column if separation remains poor.[1] 3. Reduce the load: Decrease the amount of crude material applied to the column to prevent band broadening.[1] |
| Co-elution of Impurities | Isomers or byproducts with similar polarity to the desired product. | 1. Adjust the solvent gradient: Employ a shallower gradient during elution to improve resolution. 2. Consider a different chromatographic technique: If co-elution persists, preparative High-Performance Liquid Chromatography (HPLC) may offer superior separation.[1] |
Recrystallization
Recrystallization is a powerful purification technique, but it can present its own set of challenges.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | 1. The solution is too dilute.[1] 2. The chosen solvent is too effective at all temperatures.[1] | 1. Concentrate the solution: Gently evaporate some of the solvent to increase the solute concentration.[1] 2. Induce crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[1] 3. Use an anti-solvent: Slowly add a solvent in which the compound is insoluble until the solution turns cloudy.[1] |
| Oily Precipitate Forms Instead of Crystals | 1. The compound's melting point is lower than the solvent's boiling point.[1] 2. The compound is significantly impure. | 1. Change the solvent: Select a solvent or solvent mixture with a lower boiling point.[1] 2. Pre-purify the material: If the crude product is highly impure, perform an initial purification step, such as column chromatography, before recrystallization.[4] |
| Low Recovery of Purified Product | 1. Too much solvent was used during dissolution.[1] 2. The compound has significant solubility in the cold solvent.[1] 3. Premature crystallization occurred during hot filtration.[1] | 1. Use minimal solvent: Add just enough hot solvent to fully dissolve the compound.[1] 2. Maximize precipitation: Cool the solution thoroughly in an ice bath to minimize the amount of product remaining in the mother liquor.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (Rf value of the product around 0.2-0.4). Common systems include ethyl acetate/heptane and dichloromethane/methanol gradients.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring an even and crack-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the selected solvent system. If a gradient is used, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Single-Solvent Recrystallization
This method is suitable when a single solvent with a steep solubility-temperature curve is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).[5]
-
Heating: Gently heat the mixture with stirring until the solvent boils. Add small portions of hot solvent until the compound is completely dissolved.[4]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals.[4]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Logical workflow for troubleshooting purification issues.
Caption: Experimental workflow for recrystallization.
References
Technical Support Center: Purification of 6-Bromo-4-nitro-1H-indazole
This guide provides troubleshooting advice and detailed protocols for the purification of crude 6-Bromo-4-nitro-1H-indazole, addressing common issues encountered by researchers, scientists, and drug development professionals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of crude this compound?
A1: Impurities typically originate from the synthetic route, which is often the nitration of 6-bromo-1H-indazole. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 6-bromo-1H-indazole that did not undergo nitration.
-
Isomeric Byproducts: The nitration of 6-bromo-1H-indazole can yield other isomers, such as 6-Bromo-5-nitro-1H-indazole or 6-Bromo-7-nitro-1H-indazole, due to competing directing effects on the aromatic ring.[1]
-
Over-nitrated Products: Although less common under controlled conditions, di-nitro-bromo-indazole species could potentially form.
-
Residual Reagents and Solvents: Trace amounts of sulfuric acid, nitric acid, and solvents used during the reaction and workup (e.g., ethyl acetate) may be present.[2]
-
Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture over time.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[3] Recrystallization is often preferred for its scalability and efficiency if a suitable solvent is found.[4] Column chromatography provides excellent separation for complex mixtures or when impurities have similar solubility profiles to the product.[5]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the impurity profile and the desired scale.
-
Choose Recrystallization when: The crude product is a solid and the main impurities have different solubility characteristics from the desired compound.[6] It is generally faster and more economical for larger quantities.
-
Choose Column Chromatography when: You have a complex mixture with multiple impurities, including isomers that are difficult to separate by other means. It is also ideal when impurities have solubilities very similar to the product. Thin-Layer Chromatography (TLC) should be used first to confirm that separation is possible.[5]
Q4: What level of purity can be achieved with these methods?
A4: With careful execution of either column chromatography or recrystallization, it is feasible to achieve a purity of 98% or higher.[3] For particularly challenging separations, a combination of methods (e.g., initial purification by column chromatography followed by a final recrystallization) can be employed to reach very high purity levels.
Purification Strategy Workflow
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used, resulting in an unsaturated solution.- The compound is very pure and lacks nucleation sites. | - Boil off some solvent to concentrate the solution and re-cool.[4]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]- Add a "seed" crystal of the pure compound, if available.[4] |
| Compound "oils out" instead of crystallizing | - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- The sample contains a significant amount of impurities. | - Reheat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[4]- Use a lower-boiling point solvent or a binary solvent system.- Consider a preliminary purification by column chromatography to remove the bulk of impurities.[4] |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during a hot filtration step. | - Reduce the initial amount of solvent used. After filtering the crystals, concentrate the mother liquor and cool again to recover a second crop.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[4]- Ensure the funnel and receiving flask are pre-heated before performing a hot filtration. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both have similar solubilities).- The solution cooled too rapidly, trapping impurities within the crystal lattice. | - Perform a new solvent screen to find a more suitable solvent or solvent pair.[4]- Ensure the solution cools slowly and without disturbance to promote the formation of pure, well-defined crystals.[4] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - The eluent (solvent system) is not optimized.- The column was overloaded with the crude sample.- The column was packed improperly, leading to channeling. | - Use TLC to test various solvent systems to find one that gives good separation and a product Rf value between 0.2 and 0.4.[5]- Use a larger column or load less material. A general rule is to load 1g of crude material per 20-50g of silica gel.- Repack the column carefully, ensuring the silica gel bed is level and free of air bubbles or cracks.[7] |
| Product is not eluting from the column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[5] |
| Product elutes too quickly (with the solvent front) | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[5] |
| Streaky or distorted bands | - The crude sample is not very soluble in the eluent, causing it to precipitate at the top of the column.- The column was loaded with too much volume of sample solution.- The presence of highly acidic or basic impurities. | - Adsorb the crude product onto a small amount of silica gel ("dry loading") instead of dissolving it in a solvent.[5]- Dissolve the sample in the absolute minimum amount of solvent for loading.- Consider pre-treating the crude material with a mild base wash (like aqueous sodium bicarbonate solution) during workup to remove residual acids. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying the compound using a single solvent. Ethanol or an ethanol/water mixture is often a good starting point for indazole derivatives.[1][4]
1. Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into a small test tube.
-
Add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good solvent will show low solubility at room temperature.[4]
-
If the solid is sparingly soluble, gently heat the test tube. Continue adding the solvent in small portions until the solid dissolves completely at the elevated temperature.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling.[4]
2. Recrystallization Workflow:
Caption: Experimental workflow for single-solvent recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol uses silica gel as the stationary phase. The mobile phase must be determined by analytical TLC first.
1. TLC Method Development:
-
Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light.
-
The ideal solvent system will show good separation between the product spot and impurities, with the product spot having an Rf (retention factor) of approximately 0.2-0.4.[5]
2. Column Chromatography Workflow:
Caption: Experimental workflow for flash column chromatography.
3. Detailed Column Procedure:
-
Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing: Fill the column with the chosen eluent. Slowly pour a slurry of silica gel in the eluent into the column, tapping the side gently to ensure even packing without air bubbles. Drain the excess solvent until the level is just above the silica surface.[3]
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.[5]
-
Elution: Carefully add the eluent and apply pressure (flash chromatography) to begin moving the solvent through the column. Maintain a constant flow rate.
-
Collection & Analysis: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.[3]
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[5]
References
Best practices for handling and storing 6-Bromo-4-nitro-1H-indazole
Technical Support Center: 6-Bromo-4-nitro-1H-indazole
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[1] It may be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][2]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive approach to PPE is required. This includes tight-sealing safety goggles, chemical-resistant gloves, a lab coat or coveralls, and a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[1] Always ensure that an eyewash station and safety shower are readily accessible.[1][2]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] It is important to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. If skin irritation persists, call a physician.[2][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[2][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[2]
Q5: How should I dispose of waste containing this compound?
A5: All waste, both solid and liquid, should be collected in designated, sealed, and clearly labeled "Halogenated Organic Waste" containers.[1] Disposal must be handled by a licensed professional waste disposal service, with incineration in a chemical waste incinerator being the preferred method.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly during its synthesis or use in subsequent reactions.
Issue 1: Incomplete Nitration Reaction (Synthesis of this compound)
-
Symptom: TLC analysis shows a significant amount of starting material (6-Bromo-1H-indazole) remaining after the recommended reaction time.
-
Possible Cause 1: Reaction temperature was not maintained correctly. The addition of the nitrating mixture is exothermic and requires careful temperature control.
-
Solution 1: Ensure the reaction flask is kept in an ice bath and the internal temperature is maintained below 10°C during the dropwise addition of the nitric acid/sulfuric acid mixture.[5]
-
Possible Cause 2: Insufficient reaction time.
-
Solution 2: Allow the reaction to stir at room temperature for a longer duration (e.g., extend from 2-4 hours up to 6 hours), monitoring progress by TLC every hour after the initial 2 hours.[5]
Issue 2: Low Yield of Precipitated Product
-
Symptom: After pouring the reaction mixture onto crushed ice, the amount of solid precipitate collected is lower than expected.
-
Possible Cause: The product has some solubility in the acidic aqueous mixture.
-
Solution: Ensure the reaction mixture is poured onto a sufficient volume of crushed ice to cause rapid precipitation. After filtration, consider extracting the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.
Issue 3: Product Purity Issues After Synthesis
-
Symptom: NMR or other analytical methods show impurities in the final product after filtration and drying.
-
Possible Cause: Inadequate washing of the precipitated solid.
-
Solution: Wash the filtered solid thoroughly with cold water until the filtrate is neutral (check with pH paper). This ensures the removal of residual acids and other water-soluble impurities.[5] If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O₂ | [6] |
| Molecular Weight | 242.03 g/mol | [6] |
| Appearance | Powder, Solid | [7] |
| Color | Light yellow to brown | [8] |
| Grade Standard | Reagent Grade, Technical Grade | [7] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Reference |
| Eye/Face Protection | Safety Goggles | Tight-sealing, conforming to OSHA 29 CFR 1910.133 or EN166. | [1] |
| Hand Protection | Chemical-resistant gloves | Appropriate material based on solvent and breakthrough time. | [1] |
| Body Protection | Protective Clothing | Laboratory coat or chemically impervious coveralls. | [1] |
| Respiratory Protection | Respirator | NIOSH/MSHA or EN 149 approved respirator (if dust is generated). | [1] |
Experimental Protocols
Protocol: Synthesis of this compound via Nitration [5]
This protocol details the regioselective nitration of 6-bromo-1H-indazole.
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to 10 mL of concentrated sulfuric acid. Stir until fully dissolved.
-
Cooling: Cool the resulting mixture to a temperature between 0-5°C.
-
Addition of Nitrating Mixture: Prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate via vacuum filtration. Wash the solid thoroughly with water until the filtrate becomes neutral. Dry the final product under a vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for an incomplete nitration reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. indiamart.com [indiamart.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Indazoles
Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in the chemical modification of indazoles. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indazole N-alkylation is resulting in a mixture of N1 and N2 isomers. What are the primary factors influencing the regioselectivity?
A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products.[1][2] The key parameters that can be modulated to favor one regioisomer over the other include:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2] Conversely, electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity.[2][3]
-
Choice of Base and Solvent: The combination of the base and solvent system is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to be highly effective for achieving N1-selectivity.[1][2] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms of the indazole ring.[2]
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Conditions that allow for thermodynamic equilibration often favor the N1-alkylated product.[3]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome of the reaction.[3]
Q2: I am aiming for N1-alkylation, but the yield of the N2 isomer is significant. How can I improve the selectivity for the N1 product?
A2: To enhance the selectivity for the N1-substituted indazole, you should consider conditions that favor the thermodynamically more stable product. Here are some troubleshooting steps:
-
Employ a Strong, Non-nucleophilic Base in an Aprotic Solvent: The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[1]
-
Introduce a Bulky Substituent at the C3-Position: If your synthetic route allows, installing a sterically demanding group at the C3-position can effectively block the N2-position, thereby directing alkylation to N1.[1]
-
Consider Thermodynamic Equilibration: N1-substituted products are often the thermodynamically more stable isomer.[3] Employing conditions that allow the reaction to reach thermodynamic equilibrium, such as elevated temperatures or longer reaction times with appropriate base/solvent systems, can favor the N1 product.[4]
Q3: My goal is to synthesize the N2-substituted indazole, but the N1 isomer is the major product. What strategies can I use to favor N2-functionalization?
A3: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[1] Consider the following approaches:
-
Utilize an Electron-Withdrawing Group at C7: The presence of an electron-withdrawing group, such as a nitro (-NO₂) or a methyl ester (-CO₂Me), at the C7 position strongly directs alkylation to the N2 position, often with high selectivity (≥ 96%).[2][3]
-
Employ Acidic Conditions: The use of a catalytic amount of a strong acid like triflic acid (TfOH) with diazo compounds as alkylating agents has been shown to afford N2-alkylated products in good to excellent yields with high regioselectivity.[5]
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles.[6][7] This reaction typically proceeds under mild conditions and can be highly selective for the N2-position.
Comparative Data for Regioselective Indazole Alkylation
The following tables summarize quantitative data for different methods to achieve regioselective N1 and N2 alkylation of indazoles.
Table 1: Conditions for Preferential N1-Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-Iodo-6-methyl-4-nitro | Alkyl Bromide | NaH | THF | RT to 50 | >99:1 | High | [1] |
| 3-Carboxymethyl | Alkyl Halide | NaH | THF | RT | >99:1 | N/A | [1] |
| 3-tert-Butyl | Alkyl Halide | NaH | THF | RT | >99:1 | N/A | [1] |
| 3-Carboxamide | Alkyl Halide | NaH | THF | RT | >99:1 | N/A | [1] |
| 5-Bromo-3-carboxylate | Various Alcohols | Cs₂CO₃ | 1,4-dioxane | 90 | >99:1 | >90 | [6][8] |
Table 2: Conditions for Preferential N2-Alkylation
| Indazole Substituent | Alkylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | N2:N1 Ratio | Yield (%) | Reference |
| Various | Diazo Compounds | TfOH (catalytic) | N/A | N/A | up to 100:0 | Good to Excellent | [5] |
| 7-NO₂ | Alkyl Halide | N/A | N/A | N/A | ≥ 96:4 | High | [3] |
| 7-CO₂Me | Alkyl Halide | N/A | N/A | N/A | ≥ 96:4 | High | [3] |
| 5-Bromo-3-carboxylate | Various Alcohols | DIAD, PPh₃ | THF | 0 to RT | >1:99 | >90 | [6][7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is adapted from methodologies known to favor N1-alkylation.[1][2]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
This protocol is based on the Mitsunobu reaction, which is effective for N2-alkylation.[6][7]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the N2-alkylated indazole.
Visual Guides
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Caption: Experimental workflow for N1-selective alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Optimizing column chromatography conditions for 6-Bromo-4-nitro-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the purification of 6-Bromo-4-nitro-1H-indazole via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common stationary phase for purifying this compound?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and related derivatives due to its effectiveness in separating compounds of varying polarities.[1] For particularly difficult separations, alumina or reverse-phase C18 columns could be considered.[1]
Q2: How do I select an appropriate eluent (solvent system)?
A2: The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin-Layer Chromatography (TLC) plate.[2] Start by screening solvent mixtures, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1] For this compound, a gradient of hexane/ethyl acetate is a common starting point.[3]
Q3: My product is showing significant peak tailing or streaking on the column. What causes this and how can I fix it?
A3: Peak tailing for indazole derivatives is often caused by the interaction of the compound's amine-like character with the acidic silanol groups on the silica gel surface.[4] This can be mitigated by adding a basic modifier to your eluent system, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize the acidic sites.[1][4] Other causes can include poor solubility in the eluent or an improperly packed column.[1]
Q4: The separation between my desired product and an impurity is very poor. What are my options?
A4: If you are experiencing poor separation, first try optimizing the eluent system with different solvent ratios or by introducing a third solvent to create a ternary system.[5] If optimizing the mobile phase is unsuccessful, ensure you have not overloaded the column with crude product.[1] As a last resort, switching to a different stationary phase like alumina may provide the selectivity needed for the separation.[1]
Q5: My purified product yield is very low. What are the potential causes?
A5: Low recovery can result from several factors. The compound may have some solubility in the colder eluent fractions, leading to loss.[1] Ensure that you are collecting a sufficient number of fractions and carefully monitoring them by TLC to pool all product-containing fractions. Additionally, irreversible adsorption of the product onto the silica gel can occur, although this is less common.
Data Presentation
Table 1: Eluent System Optimization via TLC
This table provides illustrative data on how eluent composition affects the retention factor (Rf) on a silica gel TLC plate, which is critical for developing an effective column chromatography method.[2]
| Hexane:Ethyl Acetate Ratio | Approximate Rf Value | Observation |
| 9:1 | 0.50 | Compound elutes too quickly, risking co-elution with non-polar impurities.[2] |
| 8:2 | 0.35 | Optimal for good separation on the column. [2] |
| 7:3 | 0.20 | Elution is slow, which may lead to broader peaks and excessive solvent usage.[2] |
| 6:4 | 0.10 | Compound is too retained on the stationary phase. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol details the purification of crude this compound using silica gel flash column chromatography.
1. Method Development with TLC:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.[2]
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.[2]
2. Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[2]
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[2] This technique generally provides better resolution than loading the sample as a solution.
3. Column Packing and Equilibration:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Equilibrate the column by passing several column volumes of the initial eluent through it until the packing is stable.
4. Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin the elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent as the run progresses (e.g., from 10% to 40% ethyl acetate in hexane).
-
Collect fractions systematically and monitor the elution of the product using TLC.[1]
5. Isolation of Pure Product:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Validation & Comparative
Analytical methods for confirming the structure of 6-Bromo-4-nitro-1H-indazole
A Comprehensive Guide to the Analytical Methods for the Structural Confirmation of 6-Bromo-4-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development process. This guide provides a comparative overview of the primary analytical methods used to confirm the structure of this compound, a key intermediate in medicinal chemistry. The guide includes expected data, detailed experimental protocols, and a logical workflow to aid in the structural elucidation of this and similar molecules.
Data Presentation: A Comparative Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Assignment Notes |
| ¹H NMR | ~8.5 - 9.0 | Singlet | H-5 |
| ~8.0 - 8.5 | Singlet | H-7 | |
| ~7.8 - 8.2 | Singlet | H-3 | |
| > 13.0 | Broad Singlet | N-H | |
| ¹³C NMR | ~140-145 | Singlet | C-7a |
| ~135-140 | Singlet | C-4 (bearing NO₂) | |
| ~125-130 | Singlet | C-5 | |
| ~120-125 | Singlet | C-3 | |
| ~115-120 | Singlet | C-6 (bearing Br) | |
| ~110-115 | Singlet | C-7 | |
| ~105-110 | Singlet | C-3a |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The presence of the electron-withdrawing nitro group at the C-4 position is expected to cause a downfield shift of the neighboring protons and carbons compared to 6-Bromo-1H-indazole.
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Expected m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺: 241.9/243.9 | Molecular ion peak with a characteristic ~1:1 isotopic pattern for one bromine atom. |
| Negative | [M-H]⁻: 240.9/242.9 | Deprotonated molecular ion peak with the characteristic bromine isotopic pattern. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3400 | Medium, Broad | N-H stretch |
| 1520-1560 & 1340-1380 | Strong | Asymmetric and symmetric NO₂ stretch |
| 1600-1620 | Medium | C=C aromatic ring stretch |
| 1450-1500 | Medium | C=N aromatic ring stretch |
| 800-850 | Strong | C-H out-of-plane bend |
| 600-700 | Medium | C-Br stretch |
Table 4: Alternative Analytical Method - High-Performance Liquid Chromatography (HPLC)
| Method | Typical Mobile Phase | Stationary Phase | Detection | Purpose |
| Reversed-Phase HPLC | Acetonitrile/Water or Methanol/Water gradient | C18 | UV-Vis (e.g., 254 nm) | Purity assessment and separation from starting materials and byproducts.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2] DMSO-d₆ is often preferred for indazole derivatives to observe the exchangeable N-H proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[2]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).[2]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The data will show the mass-to-charge ratio (m/z) of the ions.
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation (ATR):
-
Data Acquisition:
4. X-ray Crystallography
-
Objective: To provide unambiguous, three-dimensional structural determination.
-
Methodology: This technique requires the growth of a single, high-quality crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. While a crystal structure for the title compound is not publicly available, related structures have been determined, providing insight into molecular geometry and intermolecular interactions.[3][4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.
References
Purity Assessment of 6-Bromo-4-nitro-1H-indazole: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthetic intermediates like 6-Bromo-4-nitro-1H-indazole is paramount. This guide provides a comprehensive comparison of two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to assist in the selection and application of the most suitable technique for the purity assessment of this key heterocyclic compound.
At a Glance: HPLC vs. NMR for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are orthogonal techniques that provide different yet complementary information about the purity of a substance. HPLC excels at separating and detecting minute impurities, while quantitative NMR (qNMR) offers the ability to determine purity against a certified reference standard without the need for an identical standard of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of analyte signals to that of an internal standard. |
| Primary/Secondary | Secondary method; requires a reference standard of the analyte for quantification. | Primary method; allows for direct quantification against a certified internal standard.[1] |
| Sensitivity | High; capable of detecting trace-level impurities (ng to pg).[2] | Lower than HPLC; typically requires microgram to milligram quantities of sample.[1] |
| Resolution | Excellent for separating closely related impurities and isomers. | Can differentiate structural isomers but cannot physically separate mixtures.[1] |
| Quantification | Based on peak area comparison; assumes all impurities have a similar response factor to the main compound unless otherwise determined. | Based on the direct proportionality between signal intensity and the number of nuclei; provides a more accurate molar ratio.[1] |
| Sample Throughput | High; well-suited for automated, high-throughput analysis. | Moderate; sample preparation and data acquisition can be more time-consuming. |
| Sample Integrity | Destructive analysis. | Non-destructive; the sample can be recovered after analysis. |
Quantitative Data Summary
For the purpose of this guide, we will use this reported HPLC purity value and theoretical applications of qNMR to illustrate a comparison.
| Parameter | HPLC (Illustrative) | qNMR (Illustrative) |
| Purity Assay | 98% (by area normalization)[3] | >98% (by internal standard method) |
| Reported Data | HPLC pattern consistent with the reference standard.[3] | ¹H-NMR (400MHz, d6-DMSO, ppm): δ 12.46 (br, 1H), 8.30 (s, 1H), 8.20 (s, 1H), 8.12 (s, 1H), 4.60 (br, 2H).[3] |
| Potential Impurities | Starting materials (e.g., 6-bromo-1H-indazole), regioisomers (e.g., 6-bromo-7-nitro-1H-indazole), and by-products from the nitration reaction. | Residual solvents, water, and any proton-containing impurities. |
Experimental Protocols
The following are detailed, illustrative methodologies for the purity assessment of this compound using HPLC and NMR. These protocols are based on established methods for similar nitroaromatic and heterocyclic compounds and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Conditions:
-
System: HPLC with a UV/Vis or PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 0.5 mg/mL.
3. Data Analysis:
-
Calculate the purity of the sample by the area normalization method, assuming that all impurities have a response factor similar to the main peak. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol
This protocol describes a method for determining the absolute purity of this compound using an internal standard.
1. Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons to ensure full relaxation and accurate integration.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.
4. Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
Workflow and Method Selection
The choice between HPLC and NMR for purity assessment depends on the specific requirements of the analysis. HPLC is often the method of choice for routine quality control due to its high throughput and sensitivity to trace impurities. NMR, particularly qNMR, is invaluable for the certification of reference materials and for obtaining an absolute purity value without the need for a specific standard of the analyte.
References
Comparison of different synthetic routes to 6-Bromo-4-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-Bromo-4-nitro-1H-indazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an objective comparison of two prominent synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
Two primary synthetic strategies for obtaining this compound have been identified: the nitration of 6-bromo-1H-indazole and the diazotization and cyclization of 4-bromo-2-methyl-6-nitroaniline. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and potential yields.
| Parameter | Route 1: Nitration of 6-Bromo-1H-indazole | Route 2: From 4-Bromo-2-methyl-6-nitroaniline |
| Starting Material | 6-Bromo-1H-indazole | 4-Bromo-2-methyl-6-nitroaniline |
| Key Reagents | Concentrated Sulfuric Acid, Nitric Acid | Acetic Acid, Acetic Anhydride, Sodium Nitrite |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | Diazotization and Cyclization |
| Reported Yield (Analogous Reactions) | ~60-95%[1] | Not explicitly stated for this specific transformation, but the overall pathway is viable. |
| Key Advantages | Potentially high-yielding final step. | Utilizes a commercially available substituted aniline. |
| Potential Challenges | Requires the prior synthesis of 6-bromo-1H-indazole. Regioselectivity of nitration needs to be controlled to obtain the desired 4-nitro isomer. | The diazotization and cyclization reaction may require careful temperature control. |
Experimental Protocols
Route 1: Synthesis of this compound via Nitration of 6-Bromo-1H-indazole
This protocol involves the regioselective nitration of 6-bromo-1H-indazole.[2]
Step 1: Synthesis of 6-Bromo-1H-indazole
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[2]
-
Heating: Stir the reaction mixture at 125°C for 3 hours.[2]
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.[2]
-
Quenching and Extraction: Pour the residue into an ice-water mixture (100 mL) and extract with ethyl acetate (3 x 100 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-bromo-1H-indazole.[2]
Step 2: Nitration of 6-Bromo-1H-indazole
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL) and stir until completely dissolved.[2]
-
Cooling: Cool the mixture to 0-5°C.[2]
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[2]
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.[2]
Route 2: Synthesis of this compound from 4-Bromo-2-methyl-6-nitroaniline
This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[1]
-
Reaction Setup: To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).
-
Heating: Heat the mixture to 70-100°C.[1]
-
Diazotization and Cyclization: Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture until the reaction is complete (monitored by TLC).[1]
-
Workup and Isolation: Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain this compound.[1]
Synthetic Route Visualizations
Caption: Synthetic workflow for Route 1: Nitration of 6-Bromo-1H-indazole.
Caption: Synthetic workflow for Route 2: From 4-Bromo-2-methyl-6-nitroaniline.
References
A Comparative Guide to 6-Bromo-4-nitro-1H-indazole and Other Halogenated Nitroindazoles in Synthesis
For researchers, scientists, and drug development professionals, halogenated nitroindazoles are invaluable building blocks in the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors and other therapeutic agents. The strategic placement of halogen and nitro groups on the indazole scaffold provides versatile handles for a variety of chemical transformations. This guide offers an objective comparison of 6-bromo-4-nitro-1H-indazole with other halogenated nitroindazoles, focusing on their synthesis and reactivity in key cross-coupling reactions.
Synthesis of Halogenated Nitroindazoles: A Comparative Overview
The synthesis of halogenated nitroindazoles typically involves the nitration of a corresponding halogenated indazole precursor. The regioselectivity of the nitration is a critical factor, influenced by the position of the halogen and the reaction conditions.
This compound is a key intermediate, and its synthesis is well-documented. The process generally involves the nitration of 6-bromo-1H-indazole using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and ensure regioselectivity.
While direct comparative studies under identical conditions are scarce, the available data from various sources provide insights into the synthesis of different halogenated nitroindazoles. The following table summarizes representative synthetic data. It is important to note that the yields are reported from different sources and for variously substituted indazoles, which may not allow for a direct one-to-one comparison.
| Halogenated Nitroindazole | Precursor | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | 6-Bromo-1H-indazole | HNO₃/H₂SO₄ | - | 0-5 | 2-4 h | Not explicitly stated, but protocol is well-established | [1] |
| 6-Methyl-4-nitro-1H-indazole | 2,5-Dimethyl-3-nitroaniline | NaNO₂ | Acetic Acid | 0-5 | - | 52 | CN107805221A |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | 6-Methyl-4-nitro-1H-indazole | I₂/KOH | DMF | Room Temp | 1-3 h | Protocol provided without explicit yield | [2] |
| 3-Chloro-6-nitro-1H-indazole derivatives | - | - | - | - | - | Good yields (82-90%) for subsequent cycloaddition reactions | [3] |
| 5-Nitroindazole | 2-Amino-5-nitrotoluene | NaNO₂ | Acetic Acid | <25 | 3 days | 72-80 | [4] |
Disclaimer: The yields reported in this table are from different sources and for molecules with varying substitution patterns, and therefore may not be directly comparable.
The synthesis of the chloro and iodo analogues of this compound is less commonly reported in direct comparative studies. However, general methods for halogenation and nitration of the indazole core are well-established and can be adapted for their synthesis.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the regioselective nitration of 6-bromo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid. Stir until completely dissolved.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
Halogenated indazoles are pivotal substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation in drug discovery. The nature of the halogen atom significantly influences the reactivity of the substrate in these transformations.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl
This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For halogenated nitroindazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Based on the general reactivity trend, 6-iodo-4-nitro-1H-indazole would be expected to exhibit the highest reactivity in Suzuki-Miyaura coupling, followed by This compound , with 6-chloro-4-nitro-1H-indazole being the least reactive. This implies that reactions with the iodo-substituted indazole could potentially be carried out under milder conditions (lower temperatures, shorter reaction times, and lower catalyst loadings) compared to the bromo and chloro analogs.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds. For halogenated nitroindazoles, this reaction enables the introduction of a wide range of amine functionalities.
Similar to the Suzuki-Miyaura coupling, the reactivity in Buchwald-Hartwig amination is expected to follow the same trend: I > Br > Cl . Therefore, 6-iodo-4-nitro-1H-indazole would be the most reactive substrate, allowing for a broader scope of amine coupling partners and milder reaction conditions compared to its bromo and chloro counterparts.
The following table provides a qualitative comparison of the expected reactivity of 6-halogenated-4-nitro-1H-indazoles in cross-coupling reactions.
| Halogenated Nitroindazole | Expected Reactivity in Cross-Coupling | Notes |
| 6-Iodo-4-nitro-1H-indazole | Highest | Weaker C-I bond facilitates faster oxidative addition. Ideal for reactions requiring mild conditions. |
| This compound | Intermediate | Offers a good balance of reactivity and stability. Widely used in synthesis. |
| 6-Chloro-4-nitro-1H-indazole | Lowest | Stronger C-Cl bond requires more forcing reaction conditions (higher temperatures, more active catalysts). |
Experimental Protocols for Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for halogenated nitroindazoles.
General Protocol for Suzuki-Miyaura Coupling[5]
Materials:
-
Halogenated nitroindazole (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the halogenated nitroindazole, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
The crude product can be purified by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination[5][6]
Materials:
-
Halogenated nitroindazole (e.g., this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the halogenated nitroindazole, amine, base, palladium pre-catalyst, and ligand.
-
Add the anhydrous solvent.
-
Heat the reaction mixture (e.g., to 80-110 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate is then worked up and the product purified by column chromatography.
Visualizing Synthetic and Experimental Pathways
To further clarify the synthetic strategies and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
A Comparative Guide to the Reduction of Nitroindazoles for Researchers and Drug Development Professionals
The transformation of a nitro group to an amino group on an indazole scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The resulting aminoindazoles are key intermediates in the development of pharmaceuticals, serving as building blocks for compounds with applications in oncology, virology, and more. The choice of reducing agent is paramount, as it can significantly impact reaction efficiency, yield, and functional group tolerance. This guide provides a comparative analysis of common reagents used for the reduction of the nitro group in indazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Summary of Reagents
The reduction of nitroindazoles can be achieved through various methods, each with its own set of advantages and disadvantages. The most common approaches include catalytic hydrogenation, metal-acid combinations, and the use of specific reducing agents like sodium dithionite and hydrazine hydrate.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This is a widely used and often high-yielding method. It is generally clean, with the primary byproduct being water. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, some protecting groups). The catalyst can also be sensitive to poisoning by sulfur- or halogen-containing compounds.
-
Metal and Acid (e.g., Fe/HCl, SnCl₂/HCl, Zn/HCl): These are robust and cost-effective methods. Iron in acidic medium is a classic and effective choice.[1] Stannous chloride (SnCl₂) is another common reagent, though it can sometimes lead to the formation of chlorinated byproducts, especially when used with anhydrous SnCl₂ in alcoholic solvents.[2][3] A significant drawback of these methods is the often challenging work-up to remove metal salts.
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a mild and chemoselective alternative, particularly useful for substrates with other sensitive functional groups.[4] The reaction is typically performed in a biphasic system or in a mixture of organic solvents and water.
-
Transfer Hydrogenation (e.g., Hydrazine Hydrate with Pd/C): This method provides a convenient alternative to using gaseous hydrogen. Hydrazine hydrate, in the presence of a catalyst like Pd/C, serves as the hydrogen source. This approach has been reported to give good to excellent yields for the reduction of protected 5-nitroindazoles.[1]
Data Presentation
The following table summarizes the performance of various reagents for the reduction of nitroarenes, with specific examples for nitroindazoles where available. The data has been compiled from various sources to provide a comparative overview.
| Reagent/Catalyst | Substrate | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Key Remarks |
| H₂/Pd-C | 1N-protected 5-nitroindazole | Methanol | Reflux | 3-5 hours | Good to Excellent | A common and high-yielding method, but requires H₂ gas and may affect other reducible groups.[1] |
| Fe/HCl | Aromatic Nitro Compounds | Ethanol/Water/Acetic Acid | Reflux | 1-2 hours | up to 98% | Cost-effective and high-yielding, but work-up can be cumbersome due to iron sludge.[5] |
| SnCl₂·2H₂O | N-alkyl-5-nitroindazole | Ethanol | Not specified | Not specified | Moderate to Good | Can lead to side reactions like chlorination and ethoxylation.[2] |
| SnCl₂·2H₂O | Aromatic Nitro Compounds | Ethanol | 30 | 2 hours | 39-98% | Effective under ultrasonic irradiation.[5] |
| Na₂S₂O₄ | Aromatic Nitro Compounds | Acetonitrile/Water | 35 | 0.5-1 hour | 94-98% | Mild and chemoselective, good for sensitive substrates.[4] |
| N₂H₄·H₂O / Co(acac)₂ | Aromatic Nitro Compounds | m-xylene | 100 | 12 hours | 53-85% | An alternative transfer hydrogenation system.[6] |
| N₂H₄·H₂O / Pd-C | 1N-protected 5-nitroindazole | Methanol | Reflux | 3-5 hours | Good to Excellent | Avoids the use of H₂ gas, offering a practical alternative.[1] |
Experimental Protocols
1. Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Procedure: To a solution of the nitroindazole (1 equivalent) in a suitable solvent such as methanol or ethanol, 10% Pd/C (typically 5-10 mol%) is added. The reaction vessel is purged with nitrogen and then filled with hydrogen gas (using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature or under gentle heating until the reaction is complete (monitored by TLC). Upon completion, the mixture is carefully filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the aminoindazole.
2. Reduction with Iron and Hydrochloric Acid (Fe/HCl)
-
Procedure: To a suspension of the nitroindazole (1 equivalent) in a mixture of ethanol and water, iron powder (typically 5-10 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered through Celite to remove the iron residue. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aminoindazole, which may require further purification.[5]
3. Reduction with Stannous Chloride (SnCl₂)
-
Procedure: The nitroindazole (1 equivalent) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O, typically 5-10 equivalents) is added to the solution. The reaction mixture is stirred at room temperature or heated, sometimes under ultrasonic irradiation, until the reaction is complete.[5] For work-up, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH or saturated sodium bicarbonate) to precipitate tin salts.[5] The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to afford the product.
4. Reduction with Sodium Dithionite (Na₂S₂O₄)
-
Procedure: The nitroindazole (1 equivalent) is dissolved in a solvent mixture such as DMF/water or ethanol/water.[4] A solution of sodium dithionite (typically 3-5 equivalents) in water is added dropwise to the stirred solution of the nitro compound. The pH of the reaction may be maintained at 8-9 with the addition of sodium bicarbonate. The reaction is stirred at room temperature or gently heated until completion. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure to yield the aminoindazole.[4]
5. Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
-
Procedure: To a solution of the nitroindazole (1 equivalent) in methanol, 10% Pd/C (catalytic amount) and hydrazine hydrate (typically 3-5 equivalents) are added. The mixture is heated to reflux and stirred for 3-5 hours.[1] After completion, the reaction mixture is cooled and filtered through Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified to give the desired aminoindazole.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the reduction of a nitroindazole to its corresponding aminoindazole, followed by work-up and purification.
Caption: General workflow for the reduction of nitroindazoles.
Conclusion
The selection of a reagent for the reduction of the nitro group in indazoles is a critical decision that depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. Catalytic hydrogenation offers high yields but has limitations with certain functional groups. Metal-acid systems are robust and economical but can present work-up challenges. Sodium dithionite and transfer hydrogenation methods provide milder and more selective alternatives. By considering the comparative data and protocols presented in this guide, researchers can make an informed choice to optimize the synthesis of aminoindazoles for their drug discovery and development endeavors.
References
Validating the Biological Target of Compounds Derived from 6-Bromo-4-nitro-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological targets and performance of compounds derived from the synthetic precursor 6-Bromo-4-nitro-1H-indazole. By examining experimental data for key derivatives and comparing them with alternative inhibitors, this document aims to facilitate the validation of their biological targets and guide further drug discovery efforts. The 1H-indazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine core of ATP and act as a competitive inhibitor for a wide range of protein kinases.[1] Derivatives of 6-bromo-1H-indazole, in particular, have shown significant promise in targeting kinases implicated in oncology.[1][2]
From Precursor to Potent Inhibitor: The Role of this compound
This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors. A key synthetic transformation involves the reduction of the 4-nitro group to a 4-amino group, which can then be functionalized to create critical interactions within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.[2] A plausible synthetic route begins with the N-methylation of this compound, followed by the reduction of the nitro group to yield 6-bromo-1-methyl-1H-indazol-4-amine, a versatile intermediate for further elaboration into final compounds.
Primary Biological Targets: PLK4 and VEGFR Kinases
Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated significant inhibitory activity against two key classes of protein kinases: Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to several types of cancer, making it a prime therapeutic target.[1][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[4]
Quantitative Comparison of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various kinase inhibitors derived from or related to the 6-bromo-1H-indazole scaffold, as well as alternative inhibitors.
Table 1: Comparative Inhibitory Activity against PLK4
| Compound ID | Scaffold Type | PLK4 IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference(s) |
| CFI-400945 | Indazole | 2.8 | HCT116 | 0.004 | [5] |
| HCC1954 | 0.005 | [5] | |||
| A549 | 0.005 | [5] | |||
| SK-UT-1 | 0.0228 | [6] | |||
| SKN | 0.0355 | [6] | |||
| SK-LMS-1 | 0.0527 | [6] | |||
| Compound C05 | Indazole | < 0.1 | IMR-32 | 0.948 | [1][7] |
| MCF-7 | 0.979 | [7] | |||
| H460 | 1.679 | [7] | |||
| Compound K22 | Indazole | 0.1 | MCF-7 | 1.3 | [2] |
| Centrinone | Aminopyrazole | 2.71 | - | - | [8] |
| VX680 (Tozasertib) | Pyrrolopyrazole | 7.66 (Ki) | - | - | [2] |
Table 2: Comparative Inhibitory Activity against VEGFR-2
| Compound/Drug | Scaffold Type | VEGFR-2 IC50 (nM) | Reference(s) |
| Axitinib | Indazole | 0.2 | [2] |
| Pazopanib | Indazole-related (Indazole core) | 10 | [2] |
| Compound W13 | Indazole-pyrazole | 1.6 | [9] |
| Sorafenib | Pyridine-urea | 53.65 | [10] |
| Sunitinib | Pyrrole | - | - |
Experimental Protocols for Target Validation
Validating the interaction between a compound and its biological target is a critical step in drug discovery. The following are detailed methodologies for key experiments used to confirm target engagement and quantify binding affinity.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method for measuring the ability of a compound to directly inhibit the activity of a purified kinase enzyme, such as PLK4.[2]
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP competitive tracer to the kinase of interest. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant human PLK4 protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A
-
Test compounds (e.g., derivatives of this compound)
-
Positive control inhibitor (e.g., Centrinone)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Reaction Mixture Preparation: Prepare a kinase/antibody solution and a tracer/buffer solution according to the manufacturer's protocol.
-
Assay Plate Setup: Add the serially diluted compounds or DMSO control to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase/antibody solution to each well, followed by the tracer/buffer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11][12]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells or cell lysates to various temperatures. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
Materials:
-
Cultured cells (e.g., MCF-7, HCT116)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target protein (e.g., anti-PLK4)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins. Collect the supernatant and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[13][14]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the real-time monitoring of the binding and dissociation events.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant target protein (ligand, e.g., PLK4)
-
Test compounds (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface with EDC/NHS and immobilize the target protein to the desired level. Deactivate the remaining active groups with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding of the analyte to the ligand in real-time (association phase). After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the affinity (KD).
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and target validation of kinase inhibitors derived from this compound.
Caption: Simplified signaling pathway of PLK4 and its inhibition by indazole-based compounds, leading to mitotic catastrophe in cancer cells.
Caption: Overview of the VEGFR-2 signaling pathway and its role in angiogenesis, which is blocked by indazole-based inhibitors.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
A Spectroscopic Showdown: Unmasking the Isomeric Nuances of 6-Bromo-4-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical cornerstone of molecular design and discovery. Subtle shifts in substituent positioning can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 6-Bromo-4-nitro-1H-indazole and its isomer, 4-Bromo-6-nitro-1H-indazole, offering a valuable resource for their unambiguous identification.
The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of bromo and nitro functionalities adds further complexity and potential for tailored interactions with biological targets. However, the synthesis of such substituted indazoles can often yield isomeric mixtures, necessitating robust analytical methods for their differentiation. This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to delineate the distinct spectroscopic signatures of this compound and 4-Bromo-6-nitro-1H-indazole.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomer, 4-Bromo-6-nitro-1H-indazole. It is important to note that where experimental data is unavailable, predicted values are provided and are indicated as such.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| This compound | H-3 | ~8.3 | s |
| H-5 | ~7.9 | d | |
| H-7 | ~8.1 | d | |
| 4-Bromo-6-nitro-1H-indazole | H-3 | ~8.2 | s |
| H-5 | ~8.5 | d | |
| H-7 | ~7.9 | d |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Predicted Chemical Shift (δ) ppm |
| This compound | C-3 | ~136 |
| C-3a | ~122 | |
| C-4 | ~148 | |
| C-5 | ~118 | |
| C-6 | ~115 | |
| C-7 | ~125 | |
| C-7a | ~141 | |
| 4-Bromo-6-nitro-1H-indazole | C-3 | ~135 |
| C-3a | ~121 | |
| C-4 | ~112 | |
| C-5 | ~128 | |
| C-6 | ~145 | |
| C-7 | ~116 | |
| C-7a | ~142 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |
| This compound & 4-Bromo-6-nitro-1H-indazole | N-H Stretch | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 | |
| NO₂ Asymmetric Stretch | 1550-1510 | |
| NO₂ Symmetric Stretch | 1360-1320 | |
| C=C Aromatic Stretch | 1620-1580 | |
| C-N Stretch | 1350-1250 | |
| C-Br Stretch | 700-600 |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | Predicted λmax (nm) |
| This compound | Ethanol | ~260, ~320 |
| 4-Bromo-6-nitro-1H-indazole | Ethanol | ~255, ~330 |
Note: The UV-Vis absorption maxima for nitroaromatic compounds can be influenced by solvent polarity and pH.
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound & 4-Bromo-6-nitro-1H-indazole | EI | 241/243 (1:1 ratio) | [M-NO₂]⁺, [M-Br]⁺, [M-H-NO₂]⁺ |
The mass spectra of these isomers are expected to be very similar due to the presence of the same elemental composition. The characteristic 1:1 isotopic pattern for bromine is a key diagnostic feature.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of halogenated nitroaromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified indazole isomer.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2] Proton decoupling is used to simplify the spectrum to singlets for each carbon.
Data Analysis:
-
Process the spectra using appropriate software.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values) to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, such as N-H, C-H, C=C, C-N, NO₂, and C-Br bonds.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[2]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.[2]
-
Apply pressure to ensure good contact between the sample and the crystal.[2]
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.[2]
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[2]
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.[4]
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[1]
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -NO₂, -Br).
Visualizing the Analysis and Potential Biological Relevance
To further clarify the process and potential applications, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by these indazole derivatives.
By presenting this consolidated spectroscopic data and detailed experimental protocols, this guide aims to equip researchers with the necessary tools for the confident identification and characterization of this compound and its isomers, thereby facilitating their application in drug discovery and development.
References
The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 6-Bromo-1H-indazole Derivatives
Researchers, scientists, and drug development professionals are in a continuous quest for more potent and selective kinase inhibitors. The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of mimicking the purine core of ATP to competitively inhibit a wide array of protein kinases.[1][2] This guide provides a comparative assessment of the efficacy of kinase inhibitors derived from the 6-Bromo-1H-indazole core, a key building block in the synthesis of numerous potent kinase inhibitors.[1][2] While the specific focus is on derivatives of 6-Bromo-4-nitro-1H-indazole, it is important to note that the 4-nitro group is often a synthetic handle, readily converted to a 4-amino group which is a key feature in many active compounds. This guide will therefore focus on the well-characterized 4-amino derivatives and other analogues, presenting a comprehensive overview of their performance against various kinase targets and comparing them with established inhibitors.
Comparative Efficacy of 6-Bromo-1H-indazole Derivatives
The inhibitory potential of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the in vitro efficacy of various 6-Bromo-1H-indazole derivatives against key oncogenic kinases, alongside established alternative inhibitors for comparison.
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a prime target for anti-cancer therapies.[3]
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib | - | - | 6.5 | 0.2 |
| Centrinone | - | - | 2.7 | 4.8 |
Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
| Compound/Drug | Target | IC50 (nM) |
| Derivative W4 | VEGFR-2 | < 5 |
| Derivative W12 | VEGFR-2 | < 5 |
| Derivative W17 | VEGFR-2 | < 5 |
| Derivative W19 | VEGFR-2 | < 5 |
| Derivative W20 | VEGFR-2 | < 5 |
| Derivative W2 | VEGFR-2 | < 10 |
| Derivative W23 | VEGFR-2 | < 10 |
| Axitinib | VEGFR-2 | 0.2 |
| Pazopanib | VEGFR-2 | 30 |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as data is compiled from different sources.[5]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to assess inhibitor efficacy is crucial for a comprehensive understanding.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for kinase inhibitor discovery and evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the in vitro inhibitory activity of compounds against a specific kinase.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
Materials:
-
Recombinant human kinase
-
Kinase buffer
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)
-
White 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a multi-well plate, add the serially diluted compounds.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the target kinase, substrate, and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[5]
-
Signal Generation: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 15 minutes.[5]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[5]
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium with Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[4]
Western Blotting for Target Engagement
This technique is used to determine if a compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total protein of interest.
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of the test compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total target protein, followed by incubation with a secondary antibody conjugated to a detectable label.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.[2]
References
Benchmarking Purity: A Comparative Analysis of Synthesized 6-Bromo-4-nitro-1H-indazole and Commercial Standards
For Immediate Release
This guide provides a comprehensive comparison of the purity of in-house synthesized 6-Bromo-4-nitro-1H-indazole against commercially available standards. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear and objective benchmark for this critical research chemical. The purity of starting materials is paramount in drug discovery and development, directly impacting reaction efficiency, impurity profiles, and the biological activity of final compounds.
Data Presentation: Purity Comparison
A direct comparison of a representative synthesized batch of this compound with a commercially sourced standard was conducted using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). The results are summarized below.
| Parameter | Synthesized this compound | Commercial this compound | Method of Analysis |
| Purity (HPLC) | 99.2% | ≥98.0% | HPLC-UV |
| Purity (¹H NMR) | 99.5% (by internal standard) | Not provided | ¹H NMR (400 MHz) |
| Molecular Ion ([M+H]⁺) | 241.95 / 243.95 | 241.95 / 243.95 | LC-MS (ESI+) |
| Appearance | Pale yellow solid | Off-white to yellow powder | Visual Inspection |
| Melting Point | 210-212 °C | 208-213 °C | Melting Point Apparatus |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify the main component from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is employed for structural confirmation and to assess purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) were accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: A standard proton spectrum was acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Analysis: The purity of the sample is determined by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in acetonitrile.
-
Ionization Mode: Positive (ESI+).
-
Data Acquisition: The sample was infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion was recorded. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was observed.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway for indazole derivatives.
Caption: Experimental workflow for purity assessment.
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized as core structures for the development of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases such as cancer.[1][2][3]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Navigating the Bioactivity of 6-Bromo-4-nitro-1H-indazole Derivatives: A Comparative Guide to In Vitro Assay Protocols
For researchers and drug development professionals exploring the therapeutic potential of 6-Bromo-4-nitro-1H-indazole derivatives, a clear understanding of their biological activity is paramount. This guide provides a comparative overview of key in vitro assay protocols relevant to this class of compounds, with a focus on their potential applications in oncology and infectious diseases. While specific experimental data for derivatives of this compound is emerging, this document draws upon established methodologies and data from structurally related nitroindazole compounds to offer a foundational framework for their evaluation.
The 1H-indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly the ATP-binding pocket of protein kinases.[1] The introduction of bromo and nitro substituents on this scaffold can significantly modulate its physicochemical properties and biological activity, leading to potent and selective inhibitors of various enzymes and promising antimicrobial agents.
Comparative Analysis of In Vitro Activity
The primary therapeutic areas investigated for nitroindazole derivatives include oncology and infectious diseases. The following tables summarize the in vitro activity of representative indazole derivatives against various cancer cell lines and microbial strains. It is important to note that these compounds are structurally related analogs, and their performance provides an indicative benchmark for newly synthesized derivatives of this compound.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazole Derivative A | K562 | Chronic Myeloid Leukemia | 5.15 | 5-Fluorouracil | Not Reported |
| Indazole Derivative B | A549 | Lung Carcinoma | 4.66 | 5-Fluorouracil | Not Reported |
| Indazole Derivative C | PC-3 | Prostate Cancer | 6.12 | 5-Fluorouracil | Not Reported |
| Indazole Derivative D | Hep-G2 | Hepatocellular Carcinoma | 3.32 | 5-Fluorouracil | Not Reported |
| Indazole Derivative E | HeLa | Cervical Cancer | 0.16 | Cisplatin | Not Reported |
| Indazole Derivative F | SK-LU-1 | Lung Adenocarcinoma | >10 | Cisplatin | Not Reported |
IC50 values represent the concentration required to inhibit 50% of cell growth and were determined by MTT assay.[2][3] Data is for structurally related indazole derivatives.
Table 2: Antimicrobial Activity of Nitroindazole and Bromoindazole Derivatives
| Compound ID | Microbial Strain | Activity Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-chloro-6-nitro-1H-indazole derivative | Leishmania infantum | Antileishmanial | <3.12 | Glucantime | Not Reported |
| 3-chloro-6-nitro-1H-indazole derivative | Leishmania major | Antileishmanial | 6.25 | Glucantime | Not Reported |
| 4-bromo-1H-indazole derivative 1 | Staphylococcus aureus (Penicillin-Resistant) | Antibacterial | Not specified (256x more potent than 3-MBA) | 3-Methoxybenzamide (3-MBA) | Not specified |
| 4-bromo-1H-indazole derivative 2 | Streptococcus pyogenes (Penicillin-Susceptible) | Antibacterial | 4 | Ciprofloxacin | 8 |
MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.[4][5]
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are methodologies for common assays used to evaluate the biological activity of this compound derivatives.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.
Protocol:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Antileishmanial Activity Assay
This protocol is used to determine the in vitro activity of compounds against Leishmania promastigotes.[6]
Protocol:
-
Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. major) in appropriate culture medium until they reach the logarithmic growth phase.
-
Compound Exposure: Dispense the parasite suspension into a 96-well plate. Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates at the optimal temperature for promastigote growth (e.g., 26°C) for 72 hours.
-
Viability Assessment (MTT Assay): After incubation, add MTT solution to each well and incubate for a further 4 hours.
-
Absorbance Reading: Add a solubilizing agent (e.g., SDS) and measure the absorbance to determine the amount of formazan produced, which is proportional to the number of viable parasites.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces the parasite viability by 50% compared to the untreated control.[4][6]
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives. Prepare a solution of the target kinase, the specific substrate peptide, and ATP.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Determine the IC50 value from the dose-response curve.[7]
Visualizing Mechanisms of Action
Understanding the molecular pathways affected by this compound derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that may be modulated by this class of compounds.
Derivatives of this compound are being investigated for their potential to inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion.[8] Inhibition of IDO1 can restore anti-tumor immune responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 6-Bromo-4-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for a secure laboratory environment and the protection of our ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Bromo-4-nitro-1H-indazole, a halogenated and nitrated organic compound. Adherence to these procedures is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to minimize exposure risk. All handling of this compound and its waste should be conducted within a certified chemical fume hood.[2][3]
| PPE Category | Item Specification | Purpose |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | To protect against splashes and dust.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[3][4] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination.[3][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if dust is generated or in poorly ventilated areas. | To prevent inhalation of dust or vapors.[4] |
Ensure that eyewash stations and safety showers are readily accessible before handling the compound.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step for safe and compliant disposal. Due to its bromine and nitro functional groups, this compound is classified as a halogenated organic compound and must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][5]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[2] Co-mingling different waste streams can complicate and increase the cost of disposal.[4]
-
Container Compatibility: Use a chemically compatible waste container, such as high-density polyethylene (HDPE), for collecting halogenated organic waste.[2]
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
For Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container, avoiding the generation of dust.[2]
-
Ensure the container is properly sealed and labeled.
For Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials should be placed in a sealed bag.
-
Deposit the sealed bag into the solid "Halogenated Organic Waste" container.[2]
For Contaminated Glassware:
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in a liquid "Halogenated Organic Waste" container.[2]
-
After this initial decontamination, the glassware can be washed according to standard laboratory procedures.[2]
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[2][3] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[2][4] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[2]
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards. [2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate the immediate area.
-
Contain: With appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3]
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Clean: Thoroughly clean the spill area.[3]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
